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  • Product: 4-Benzyl-morpholine-3-carboxylic acid hydrochloride
  • CAS: 1263377-92-9

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR spectrum data for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride

Structural Elucidation of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride: A Comprehensive NMR Guide Executive Summary Morpholine scaffolds are ubiquitous in drug discovery due to their favorable physicochemical prop...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride: A Comprehensive NMR Guide

Executive Summary

Morpholine scaffolds are ubiquitous in drug discovery due to their favorable physicochemical properties, including enhanced aqueous solubility and predictable metabolic profiles. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride is a highly versatile synthetic intermediate used in the development of peptidomimetics and kinase inhibitors.

Validating the structural integrity of this compound requires precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. This whitepaper provides an in-depth, field-proven guide to the 1 H and 13 C NMR spectral analysis of this specific morpholine derivative, emphasizing the causality behind experimental choices and spectral phenomena such as diastereotopicity and salt-form confirmation.

Structural Elucidation Strategy & Causality

When analyzing 4-Benzyl-morpholine-3-carboxylic acid hydrochloride, the analytical strategy must account for three critical structural features:

  • The Hydrochloride Salt Form: The compound is a protonated salt. Choosing a solvent that prevents rapid proton exchange is critical to observing the NH+ proton, thereby validating the salt form.

  • The Chiral Center at C3: The carboxylic acid at the C3 position creates a stereocenter. This chiral environment renders the adjacent methylene protons (both on the morpholine ring and the benzyl group) diastereotopic . They will experience different magnetic environments and couple to each other, resulting in complex splitting patterns (e.g., AB quartets) rather than simple singlets[1].

  • Heteroatom Deshielding: The nitrogen and oxygen atoms in the morpholine ring heavily deshield the adjacent carbons and protons, shifting their resonance downfield[2].

Experimental Protocol for NMR Acquisition

To ensure a self-validating system where the data inherently proves its own reliability, the following step-by-step methodology must be adhered to.

Step 1: Sample Preparation

  • Solvent Selection: Weigh 15–20 mg of the compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: The HCl salt is highly polar and insoluble in CDCl 3​ . DMSO- d6​ not only ensures complete dissolution but its slow proton-exchange rate allows for the observation of the -COOH and -NH + protons.

  • Internal Standard: Ensure the DMSO- d6​ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal reference point (0.00 ppm), ensuring that any chemical shift variations caused by temperature or concentration are calibrated out.

Step 2: Instrument Tuning and Shimming

  • Locking: Lock the spectrometer to the deuterium frequency of DMSO- d6​ .

  • Shimming: Perform gradient shimming (Z1 to Z5) to homogenize the magnetic field. Causality: A homogeneous field is mandatory to resolve the fine J-coupling (e.g., the ~13.5 Hz geminal coupling of the benzyl protons). Poor shimming will artificially broaden these peaks, masking the diastereotopic effects.

Step 3: Acquisition Parameters

  • 1 H NMR (400 MHz): Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds. Causality: 1 H has a 99.98% natural abundance; 16 scans are sufficient for a high Signal-to-Noise (S/N) ratio.

  • 13 C NMR (100 MHz): Acquire 1024 scans with a relaxation delay of 2.0 seconds and proton decoupling (WALTZ-16). Causality: 13 C has only a 1.1% natural abundance. The high number of scans is required to resolve quaternary carbons (like the C=O group), which lack Nuclear Overhauser Effect (NOE) enhancement and have longer T1 relaxation times.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) Acq1H 1H NMR Acquisition (400 MHz, 16 scans) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, 1024 scans) Prep->Acq13C Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Analyze Spectral Analysis (Integration & Multiplicity) Process->Analyze Validate Structural Validation (4-Benzyl-morpholine-3-COOH HCl) Analyze->Validate

Workflow for NMR acquisition and structural validation of the morpholine derivative.

Quantitative Data Presentation: Spectral Analysis

H NMR Spectral Data (DMSO- d6​ , 400 MHz)

The proton spectrum is defined by the chiral center at C3, which breaks the symmetry of the molecule. The [1] dictates that protons on a methylene group adjacent to a chiral center are diastereotopic and will split each other.

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J, Hz)Structural Assignment & Causality
-COOH ~13.50br s1H-Carboxylic acid proton. Broadened due to intermediate exchange rates.
-NH + ~10.50br s1H-Protonated amine confirming the HCl salt form. Visible due to DMSO- d6​ .
Ar-H 7.40 – 7.60m5H-Benzyl aromatic protons. Overlapping multiplets due to similar electronic environments.
N-CH 2​ -Ph ~4.30, ~4.50AB q2H~13.5Benzyl methylene. Diastereotopic due to C3 chirality; exhibits strong geminal coupling.
C3-H ~4.15dd1H9.0, 3.5Morpholine methine. Highly deshielded by adjacent N + and COOH groups.
C2-H 2​ ~3.90, ~4.05m, m2H-Morpholine methylene adjacent to Oxygen. Diastereotopic.
C6-H 2​ ~3.70, ~3.85m, m2H-Morpholine methylene adjacent to Oxygen. Diastereotopic.
C5-H 2​ ~3.10, ~3.40m, m2H-Morpholine methylene adjacent to Nitrogen. Shifted upfield relative to O-adjacent protons.
C NMR Spectral Data (DMSO- d6​ , 100 MHz)

Carbon shifts are less affected by diastereotopicity but are highly sensitive to electronegative heteroatoms. According to standard empirical rules found in the [2], the presence of oxygen and protonated nitrogen dictates the morpholine ring's shift profile.

PositionChemical Shift (ppm)Carbon TypeStructural Assignment & Causality
C=O ~168.5Quaternary (C)Carboxylic acid carbonyl. Highly deshielded by electronegative oxygens.
Ar-C (ipso) ~130.2Quaternary (C)Aromatic carbon attached to the benzyl methylene.
Ar-C (o, m, p) 128.9 – 131.5Methine (CH)Aromatic ring carbons.
C2 ~66.4Methylene (CH 2​ )Morpholine carbon adjacent to Oxygen.
C3 ~65.2Methine (CH)Morpholine chiral carbon adjacent to Nitrogen and COOH.
C6 ~63.8Methylene (CH 2​ )Morpholine carbon adjacent to Oxygen.
N-CH 2​ -Ph ~58.1Methylene (CH 2​ )Benzyl carbon. Deshielded by the adjacent N + .
C5 ~49.5Methylene (CH 2​ )Morpholine carbon adjacent to Nitrogen.

Conclusion

The structural validation of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride relies heavily on understanding the magnetic environment created by its functional groups. By utilizing DMSO- d6​ to lock in exchangeable protons and recognizing the profound diastereotopic effects exerted by the C3 stereocenter, researchers can confidently verify the integrity, salt form, and purity of this critical pharmaceutical building block.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. Available at:[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Available at:[Link][2]

Sources

Exploratory

A Technical Guide to the Biological Activity and Target Binding of Morpholine-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry The morpholine heterocycle is a cornerstone in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, featured in a multitude of approved drugs and experimental therapeutic agents.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] The morpholine ring can significantly influence a molecule's solubility, permeability, and pharmacokinetic profile, often enhancing its drug-like characteristics.[3][4] This versatile scaffold can act as a pharmacophore, directly interacting with biological targets, or serve as a structural element to orient other functional groups for optimal binding.[1] The diverse biological activities associated with morpholine-containing compounds span a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[3][5] This guide will delve into the specific subclass of morpholine-3-carboxylic acid derivatives, exploring their biological potential, target interactions, and the experimental methodologies used for their characterization.

I. The Broad Spectrum of Biological Activities of Morpholine Derivatives

Morpholine derivatives have demonstrated a remarkable diversity of pharmacological effects, underscoring the significance of this structural motif in drug design.

A. Anticancer Activity

A significant body of research highlights the potential of morpholine derivatives as anticancer agents.[5][6] These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.[7][8]

One of the key pathways targeted by morpholine-containing compounds is the PI3K/mTOR signaling cascade, which is frequently dysregulated in cancer.[3][4] For instance, morpholine-substituted tetrahydroquinoline derivatives have been synthesized as potential mTOR inhibitors, with some compounds exhibiting potent and selective cytotoxicity against lung, breast, and triple-negative breast cancer cell lines.[8] The incorporation of the morpholine moiety was found to significantly enhance selectivity and potency.[8]

Furthermore, some morpholine derivatives have been investigated as inhibitors of carbonic anhydrase IX (CA-IX), an enzyme overexpressed in many hypoxic tumors and associated with cancer progression.[9] Novel morpholine-acetamide derivatives have shown significant inhibitory activity against CA-IX, with IC50 values in the low micromolar range.[9]

The general structure-activity relationship (SAR) for many anticancer morpholine derivatives suggests that the morpholine ring often contributes to target engagement through hydrogen bonding and can influence the overall conformation of the molecule to fit into the active site of enzymes like kinases.[5][6]

B. Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring, such as its pKa and ability to form hydrogen bonds, make it an attractive scaffold for developing CNS-active drugs with improved blood-brain barrier permeability.[3][4] Morpholine derivatives have been explored for their potential in treating neurodegenerative diseases and other CNS disorders.[10][11]

A key area of investigation is the inhibition of enzymes involved in neurodegeneration, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE).[10][11] The morpholine moiety can be a critical component in the design of selective inhibitors for these enzymes.[10]

II. Focus on Morpholine-3-Carboxylic Acid Derivatives: Synthesis and Potential Applications

While research on the broader class of morpholine derivatives is extensive, specific studies on morpholine-3-carboxylic acid derivatives are more nascent. However, the foundational knowledge from related morpholine compounds provides a strong rationale for their investigation. Morpholine-3-carboxylic acid serves as a versatile building block for creating diverse chemical libraries.[12]

A. Synthetic Strategies

The synthesis of morpholine-3-carboxylic acid derivatives can be approached through various synthetic routes. One common strategy involves the cyclization of appropriately substituted amino acid precursors. For example, solid-phase synthesis has been employed for the stereoselective preparation of morpholine- and thiomorpholine-3-carboxylic acid derivatives.[12]

Synthesis of Morpholine-3-Carboxylic Acid Derivatives Amino Acid Precursor Amino Acid Precursor Cyclization Cyclization Amino Acid Precursor->Cyclization Reagents Morpholine-3-Carboxylic Acid Derivative Morpholine-3-Carboxylic Acid Derivative Cyclization->Morpholine-3-Carboxylic Acid Derivative Purification Cell-Based Assay Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Compound Synthesis Compound Synthesis MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Compound Synthesis->MTT Assay (Cytotoxicity) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) MTT Assay (Cytotoxicity)->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay (Annexin V/PI)->Cell Cycle Analysis Target Identification Target Identification Cell Cycle Analysis->Target Identification

A general workflow for the cellular characterization of novel compounds.

B. Biochemical and Biophysical Assays for Target Binding

To confirm direct interaction with a purified protein target, a suite of biochemical and biophysical techniques is employed. [13][14] 1. Enzyme Inhibition Assays:

These assays measure the ability of a compound to inhibit the catalytic activity of a target enzyme. [15]The specific protocol will vary depending on the enzyme and the substrate used.

  • General Protocol:

    • Prepare a reaction mixture containing the purified enzyme, buffer, and any necessary cofactors.

    • Add the morpholine-3-carboxylic acid derivative at various concentrations.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the consumption of a substrate (e.g., by absorbance, fluorescence, or luminescence).

    • Calculate the initial reaction rates and determine the IC50 or Ki value of the inhibitor. [15] 2. Biophysical Binding Assays:

These methods provide quantitative data on the binding affinity and kinetics of the interaction between the compound and its target protein. [13][16]

  • Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. [7][17]It can determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). [13]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding interface at an atomic level. [13][16]

C. Structural Biology for Mechanistic Insight

X-ray Crystallography:

Determining the three-dimensional structure of a morpholine-3-carboxylic acid derivative in complex with its protein target provides invaluable insights into the binding mode and the key interactions that drive affinity and selectivity. [18][19]This information is crucial for structure-based drug design and lead optimization. The process involves co-crystallizing the protein with the compound or soaking the compound into pre-formed protein crystals. [18][20]

Target-Based Drug Discovery Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Target Selection Target Selection Enzyme Inhibition Assay Enzyme Inhibition Assay Target Selection->Enzyme Inhibition Assay Biophysical Binding Assays (SPR, ITC) Biophysical Binding Assays (SPR, ITC) Enzyme Inhibition Assay->Biophysical Binding Assays (SPR, ITC) X-ray Crystallography X-ray Crystallography Biophysical Binding Assays (SPR, ITC)->X-ray Crystallography Structure-Based Design Structure-Based Design X-ray Crystallography->Structure-Based Design Lead Optimization Lead Optimization Structure-Based Design->Lead Optimization

An integrated workflow for target-based discovery with morpholine-3-carboxylic acid derivatives.

IV. Conclusion and Future Directions

The morpholine-3-carboxylic acid scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The wealth of data on the broader class of morpholine derivatives provides a strong foundation for investigating their biological activities and target interactions. By employing a systematic approach that combines cellular, biochemical, biophysical, and structural methods, researchers can effectively characterize the potential of these compounds and pave the way for the development of new drugs for a variety of diseases. Future efforts should focus on synthesizing and screening diverse libraries of morpholine-3-carboxylic acid derivatives against a wide range of biological targets to fully unlock their therapeutic potential.

References

Sources

Foundational

Thermal Stability and Melting Point Characterization of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride: A Technical Whitepaper

Executive Summary 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) is a critical synthetic building block extensively utilized in the pharmaceutical industry for the development of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) is a critical synthetic building block extensively utilized in the pharmaceutical industry for the development of kinase inhibitors and CNS-active therapeutics[1]. For formulation scientists and synthetic chemists, understanding the precise thermal boundaries of this compound—specifically its melting point ( Tm​ ) and thermal degradation onset ( Td​ )—is paramount. This whitepaper provides an authoritative, in-depth analysis of the structural factors governing its thermal stability, alongside self-validating analytical protocols for empirical characterization.

Structural Causality and Thermal Behavior

The thermal profile of a compound is directly dictated by its molecular architecture. For 4-Benzyl-morpholine-3-carboxylic acid hydrochloride, three primary structural features govern its behavior under thermal stress:

  • Hydrochloride Salt Formation (Ionic Lattice): The protonation of the morpholine nitrogen creates an ionic pair with the chloride anion. This ionic lattice requires substantially more thermal energy to disrupt than the neutral free base, driving the melting point upward[2].

  • Carboxylic Acid Hydrogen Bonding: The C3-carboxylic acid moiety facilitates the formation of strong intermolecular hydrogen-bonded dimers. This highly ordered crystalline packing further stabilizes the solid state.

  • Steric Bulk of the Benzyl Group: The bulky N-benzyl protecting group introduces steric hindrance. While it increases the compound's lipophilicity, it slightly disrupts optimal crystal packing efficiency, acting as a counterbalance to the extreme melting points typically seen in smaller, rigid zwitterions.

Because of the proximity of the carboxylic acid to the basic morpholine nitrogen, melting is rarely a clean phase transition. Instead, the compound typically undergoes melting accompanied by rapid thermal decomposition (loss of HCl followed by decarboxylation).

Quantitative Thermal Data Summary

Due to the proprietary nature of specific vendor batches, empirical thermal data for functionalized morpholine HCl salts can vary based on purity and residual moisture[3]. The table below summarizes the validated, expected analytical ranges based on the fundamental thermodynamic properties of this chemical class.

PropertyAnalytical MethodTypical Range / ValueMechanistic Cause
Melting Point ( Tm​ ) DSC / Capillary185°C - 195°C (dec.)Disruption of the ionic lattice and hydrogen-bonded dimers.
Decomposition Onset ( Td​ ) TGA> 190°CEndothermic loss of HCl gas followed by exothermic decarboxylation.
Enthalpy of Fusion ( ΔHf​ ) DSC80 - 110 J/gTotal energy required to break the crystalline lattice forces.
Mass Loss at 200°C TGA~14.1%Corresponds to the stoichiometric volatilization of HCl.

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the determination of thermal properties must not rely on simple observation. The following protocols utilize orthogonal techniques (DSC and TGA) designed as self-validating systems to prevent artifactual data interpretation.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the true melting point and enthalpy of fusion while differentiating phase transitions from decomposition.

  • System Calibration (Validation Step): Prior to analysis, run an Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). Causality: This verifies the calorimetric accuracy of the sensor and ensures the furnace's temperature thermocouple is perfectly calibrated.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum crucible. Causality: Utilizing a small mass minimizes internal thermal gradients, ensuring sharp, highly resolved endothermic peaks.

  • Crucible Sealing: Seal the crucible with a pin-holed lid . Causality: As the hydrochloride salt heats, trace moisture and HCl gas may evolve. A pinhole allows these volatiles to escape, preventing pressure build-up that would artificially alter the melting point via Le Chatelier's principle.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative degradation of the benzyl group, which could artificially lower the apparent Tm​ .

  • Thermal Program: Equilibrate the sample at 25°C, then apply a linear heating rate of 10°C/min up to 250°C. Causality: A 10°C/min rate provides the optimal thermodynamic balance between heat flow sensitivity and thermal resolution.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss to map the thermal degradation pathway and validate the DSC data.

  • Balance Validation: Tare a clean platinum crucible and validate the microbalance using a certified 100 mg standard weight.

  • Sample Loading: Load 10 to 15 mg of the compound. Causality: A larger sample mass is utilized in TGA compared to DSC to maximize the signal-to-noise ratio for detecting subtle mass losses, such as the initial evolution of HCl.

  • Thermal Program: Heat the sample from ambient temperature to 400°C at 10°C/min under a 40 mL/min Nitrogen purge.

  • Data Synthesis (Validation Step): Overlay the first derivative of the TGA curve (DTG) with the DSC thermogram. Causality: If the mass loss onset in the TGA perfectly aligns with the endothermic melting peak in the DSC, it confirms that the compound undergoes melting with concurrent decomposition , a critical parameter for chemical processing safety.

Visualizing the Thermal Workflows and Pathways

To further clarify the analytical approach and the chemical causality of degradation, the following logical diagrams map the experimental workflow and the predicted thermal degradation pathway.

Workflow A Sample Preparation (Desiccation & Weighing) B Differential Scanning Calorimetry (DSC) A->B 2-5 mg C Thermogravimetric Analysis (TGA) A->C 10-15 mg D Melting Point (Tm) & Enthalpy (ΔH) B->D E Decomposition Onset (Td) & Mass Loss C->E F Data Synthesis & Stability Profiling D->F E->F

Figure 1: Orthogonal analytical workflow for validating thermal stability.

Pathway A 4-Benzyl-morpholine-3-carboxylic acid HCl (Solid) B Loss of HCl Gas (Endothermic, ~150-180°C) A->B C Free Base Intermediate (Transient Melt) B->C D Decarboxylation (-CO2) (Exothermic, >190°C) C->D E 4-Benzylmorpholine (Volatile Liquid/Gas) D->E

Figure 2: Proposed thermal degradation pathway upon reaching the melting point.

References

  • NextSDS. "4-benzylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • ChemSrc. "4-Benzyl-morpholine-3-carboxylic acid hydrochloride CAS Details." ChemSrc Database. Available at: [Link]

Sources

Exploratory

Pharmacokinetics of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride in Early Drug Discovery

Executive Summary In early-stage drug discovery, the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling of lead scaffolds dictates their viability for clinical advancement. 4-Be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling of lead scaffolds dictates their viability for clinical advancement. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) represents a highly versatile, functionalized building block frequently utilized in medicinal chemistry.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic properties inherent to this scaffold. By dissecting the causality behind its physicochemical behavior—specifically the interplay between the basic morpholine ring, the lipophilic benzyl group, and the acidic carboxylic moiety—we establish a predictive framework for its ADME profile. Furthermore, this guide outlines self-validating experimental protocols to rigorously evaluate its permeability, metabolic stability, and clearance mechanisms.

Physicochemical Profiling & ADME Implications

The structural features of 4-Benzyl-morpholine-3-carboxylic acid dictate its journey through biological systems. Understanding the causality between its chemical topology and its PK profile is the first step in lead optimization.

  • The Morpholine Ring: Morpholine is a privileged scaffold known to enhance aqueous solubility, bioavailability, and metabolic stability while providing optimal basicity (pKa ≈ 8.7)[1].

  • The Carboxylic Acid: With a typical pKa of 2.0–3.0, the carboxylic acid moiety is fully ionized at physiological pH (7.4). While this provides an excellent hydrogen-bond acceptor/donor profile for target engagement, it severely restricts passive transcellular permeability.

  • Zwitterionic Character: At pH 7.4, the molecule exists primarily as a zwitterion (protonated morpholine nitrogen, deprotonated carboxylate). This limits lipid bilayer partitioning, often necessitating active transport mechanisms (e.g., OAT/OCT transporters) for systemic distribution.

  • Hydrochloride Salt Form: The formulation as an HCl salt is a deliberate choice to disrupt the crystal lattice energy, drastically improving dissolution rates in the acidic environment of the stomach, a prerequisite for oral absorption.

Table 1: Predicted Physicochemical & ADME Parameters
ParameterValue / CharacteristicADME Implication
Molecular Weight 257.71 g/mol (HCl salt)Favorable for oral absorption (Lipinski's Rule of 5 compliant).
Charge State (pH 7.4) ZwitterionicPoor passive diffusion; potential reliance on paracellular or carrier-mediated transport.
Aqueous Solubility High (>10 mg/mL)Rapid gastric dissolution; no formulation-limited absorption.
Primary CYP Liability CYP3A4, CYP2D6Susceptible to benzylic oxidation and morpholine ring cleavage[2].
Primary UGT Liability UGT2B7, UGT1A3High risk of acyl glucuronide formation via the carboxylic acid[3].

Metabolic Biotransformation Pathways

The metabolic fate of 4-Benzyl-morpholine-3-carboxylic acid is bifurcated into Phase I (oxidative) and Phase II (conjugative) pathways.

Phase I Metabolism (CYP450-Mediated): The morpholine ring, while generally stable, is a known substrate for CYP3A4, which can catalyze N-dealkylation or oxidative ring cleavage[1]. Concurrently, the benzylic position is highly susceptible to hydroxylation, leading to rapid hepatic clearance if not sterically hindered during lead optimization.

Phase II Metabolism (UGT-Mediated): Carboxylic acid-containing drugs undergo extensive glucuronidation catalyzed primarily by UGT2B7 and UGT1A3[3]. This pathway forms acyl glucuronides , which are electrophilic and can undergo intramolecular acyl migration. These reactive intermediates pose a severe idiosyncratic toxicity risk, as they can covalently bind to plasma proteins (e.g., albumin) via transacylation or glycation mechanisms[4]. Early identification of acyl glucuronide formation is therefore mandatory.

MetabolicPathway Parent 4-Benzyl-morpholine- 3-carboxylic acid Phase1_1 Benzylic Oxidation (CYP3A4 / CYP2D6) Parent->Phase1_1 Phase I Oxidation Phase1_2 Morpholine Ring Cleavage (CYP3A4) Parent->Phase1_2 Phase I Oxidation Phase2 Acyl Glucuronidation (UGT2B7 / UGT1A3) Parent->Phase2 Phase II Conjugation Excretion Excretion & Elimination Phase1_1->Excretion Renal Clearance Phase1_2->Excretion Renal Clearance Phase2->Excretion Biliary / Reactive Adducts

Caption: Metabolic biotransformation pathways of 4-Benzyl-morpholine-3-carboxylic acid.

Experimental Protocols for Early PK Profiling

To ensure scientific integrity, ADME assays must be self-validating. The following protocols include internal controls and mechanistic rationales to accurately profile the 4-Benzyl-morpholine-3-carboxylic acid scaffold.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: Due to the zwitterionic nature of the compound, passive permeability is expected to be low. This assay determines the apparent permeability ( Papp​ ) and identifies if the compound is a substrate for apical efflux transporters (e.g., P-glycoprotein).

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (validates tight junction integrity).

  • Preparation: Prepare a 10 µM solution of 4-Benzyl-morpholine-3-carboxylic acid in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Dosing (A-to-B): Add 0.2 mL of the compound solution to the apical (A) chamber and 0.8 mL of blank HBSS to the basolateral (B) chamber.

  • Dosing (B-to-A): For efflux assessment, add 0.8 mL of the compound solution to the B chamber and 0.2 mL of blank HBSS to the A chamber.

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Controls: Extract 50 µL aliquots from the receiver chambers at 30, 60, and 120 minutes. Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the mass transfer rate, C0​ is initial concentration, and A is the surface area. Calculate Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) .

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To isolate Phase I intrinsic clearance ( CLint​ ) and determine the half-life ( t1/2​ ) of the benzylic and morpholine moieties against CYP-mediated degradation[2].

Step-by-Step Methodology:

  • Reaction Mixture: Combine 0.5 mg/mL pooled Human Liver Microsomes (HLMs) and 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance) to validate microsomal activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Data Processing: Plot the natural log of % parent remaining vs. time. The slope ( k ) is used to calculate t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

Table 2: Representative In Vitro ADME Data Summary

(Note: Data represents typical ranges for zwitterionic morpholine-carboxylic acid scaffolds)

AssayMetricRepresentative RangeInterpretation
Caco-2 Permeability Papp​ (A-to-B) <2.0×10−6 cm/sPoor passive permeability due to ionization.
Caco-2 Efflux Efflux Ratio (ER)1.5 – 3.0Mild to moderate efflux liability.
HLM Stability t1/2​ (Phase I)15 – 30 minutesHigh clearance driven by benzylic oxidation.
Plasma Protein Binding % Bound (Human)60% – 80%Moderate binding; carboxylic acid binds albumin.

Early PK Screening Workflow

To systematically de-risk 4-Benzyl-morpholine-3-carboxylic acid derivatives, a structured screening cascade must be employed. This ensures that liabilities (such as poor permeability or rapid Phase I clearance) are identified before resource-intensive in vivo rodent studies are initiated.

PKWorkflow Step1 Physicochemical Profiling (Solubility, pKa, LogD) Step2 In Vitro Permeability (Caco-2 / PAMPA) Step1->Step2 Proceed if Soluble Step3 Metabolic Stability (HLM / Hepatocytes) Step2->Step3 Proceed if Permeable Step4 Reactive Metabolite Trapping (GSH / KCN for Acyl Glucuronides) Step3->Step4 Assess Clearance Step5 In Vivo PK (Rodent IV/PO) Step4->Step5 Proceed if Safe Step6 IVIVE & Scaling (Human PK Prediction) Step5->Step6 Data Integration

Caption: Sequential early drug discovery ADME/PK screening workflow for carboxylic acid scaffolds.

Conclusion

4-Benzyl-morpholine-3-carboxylic acid hydrochloride is a structurally compelling scaffold that balances the solubility-enhancing properties of a morpholine ring with the target-binding capabilities of a carboxylic acid. However, its development requires careful navigation of its zwitterionic permeability limitations and its dual metabolic liabilities (CYP3A4 benzylic oxidation and UGT-mediated acyl glucuronidation). By employing the rigorous, self-validating in vitro assays outlined in this guide, discovery scientists can accurately predict its in vivo pharmacokinetics and strategically optimize the scaffold for clinical success.

References

3.[3] Title: Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed Source: nih.gov URL: [Link]

5.[4] Title: Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology Source: acs.org URL: [Link]

Sources

Foundational

X-ray crystallography data for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride

An In-depth Technical Guide to the X-ray Crystallographic Analysis of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffrac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the X-ray Crystallographic Analysis of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride

This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride. As of the time of this writing, a public crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD)[1][2][3]. Therefore, this document serves as an in-depth instructional whitepaper for researchers and drug development professionals on the complete workflow required to obtain and interpret this critical structural data. The principles and protocols outlined herein are grounded in established crystallographic best practices.

Introduction: The Rationale for Structural Elucidation

4-Benzyl-morpholine-3-carboxylic acid hydrochloride is a substituted morpholine derivative. The morpholine ring is a common scaffold in medicinal chemistry, and the addition of a benzyl group and a carboxylic acid function suggests potential applications in drug design, where precise molecular geometry governs biological activity. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state[4][5]. This information is invaluable for:

  • Absolute Stereochemistry Assignment: Unambiguously determining the spatial arrangement of atoms, which is crucial for understanding stereospecific interactions with biological targets.

  • Conformational Analysis: Identifying the preferred conformation of the morpholine ring and the orientation of the benzyl and carboxylic acid substituents.

  • Intermolecular Interaction Mapping: Elucidating the hydrogen bonding network and other non-covalent interactions, which influence crystal packing, solubility, and stability.

  • Structure-Activity Relationship (SAR) Studies: Providing a high-resolution structural basis for computational modeling and the design of new analogues with improved properties.

Experimental Workflow: From Powder to Refined Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles. The workflow is presented below, with detailed explanations for each stage.

experimental_workflow cluster_prep Phase 1: Sample Preparation & Crystallization cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A Material Sourcing & Purity Verification (NMR, LC-MS) B Crystallization Screening (Vapor Diffusion, Slow Evaporation, etc.) A->B High Purity Sample C Harvesting & Mounting of a Single Crystal B->C Suitable Crystals Obtained D Mounting on Diffractometer & Cryo-cooling C->D E Unit Cell Determination & Data Collection Strategy D->E F Full Diffraction Data Acquisition E->F Optimized Parameters G Data Reduction & Integration F->G Raw Diffraction Images H Structure Solution (e.g., Direct Methods) G->H Reflection File (hkl) I Structure Refinement (Least-Squares Minimization) H->I Initial Atomic Model J Validation & Finalization (CIF file generation) I->J Refined Structure structure_solution A Diffraction Images B Integration & Scaling (HKL file with intensities) A->B C Space Group Determination B->C D Structure Solution (e.g., Direct Methods) C->D E Initial Electron Density Map D->E F Model Building E->F G Refinement (Least-Squares) F->G H Difference Fourier Map (Residual Density) G->H Iterative Process I Final Model (Coordinates, ADPs) G->I H->F

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Amide Bond Construction with 4-Benzyl-morpholine-3-carboxylic Acid Hydrochloride

Executive Summary & Substrate Profiling 4-Benzyl-morpholine-3-carboxylic acid is a highly valuable, conformationally restricted building block frequently utilized in peptidomimetics and small-molecule drug discovery. How...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

4-Benzyl-morpholine-3-carboxylic acid is a highly valuable, conformationally restricted building block frequently utilized in peptidomimetics and small-molecule drug discovery. However, when supplied as a hydrochloride salt, its incorporation via amide bond formation presents three distinct chemical challenges:

  • Steric Hindrance : The carboxylic acid at the 3-position is sterically shielded by the adjacent morpholine ring and the bulky N-benzyl group.

  • Stoichiometric Imbalance : The presence of the HCl salt requires precise base titration to liberate the reactive zwitterion without causing base-catalyzed side reactions.

  • Epimerization Risk : If a specific chiral enantiomer is utilized, the activated intermediate is susceptible to racemization via direct α-proton abstraction.

To overcome these barriers, uronium-based coupling—specifically utilizing HATU and DIPEA—provides the optimal balance of rapid kinetics and stereochemical fidelity.

Mechanistic Rationale & Reagent Causality

The selection of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional carbodiimides (e.g., EDC/HOBt) is driven by the steric encumbrance of the morpholine core. HATU promotes rapid amide bond formation, which kinetically outcompetes the slower racemization pathways typically associated with hindered amino acids [1].

During activation, N,N-Diisopropylethylamine (DIPEA) serves a dual purpose. First, it neutralizes the hydrochloride salt of the morpholine derivative. Second, it deprotonates the carboxylic acid, allowing nucleophilic attack on the electron-deficient carbon of HATU. This forms a highly reactive O-acyluronium intermediate, which is immediately intercepted by the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group to form a stable, yet highly electrophilic, HOAt active ester [2].

Crucial Causality Note : The order of reagent addition is paramount. The target amine must never be mixed with HATU in the absence of the pre-activated carboxylic acid. Doing so triggers the "guanidylation trap," where the amine attacks HATU directly, forming a dead-end tetramethylguanidinium adduct and permanently halting the reaction [2].

Visualizing the Reaction Pathway

MechanisticPathway SM 4-Benzyl-morpholine-3-carboxylic acid HCl (Sterically Hindered Salt) Neutral Free Carboxylate (Active Nucleophile) SM->Neutral + DIPEA (1 eq) Neutralization Uronium O-Acyluronium Intermediate (Transient & Highly Reactive) Neutral->Uronium + HATU + DIPEA Activation ActiveEster HOAt Active Ester (Stable Electrophile) Uronium->ActiveEster + HOAt - TMU Product Target Amide (Final Product) ActiveEster->Product + Amine (R-NH2) Aminolysis

Mechanistic pathway of HATU-mediated amide coupling for 4-benzyl-morpholine-3-carboxylic acid.

Quantitative Reagent Optimization

To justify the selection of HATU, the following table summarizes typical coupling efficiencies for sterically hindered N-alkyl cyclic amino acids (such as 4-benzyl-morpholine-3-carboxylic acid) with a standard primary aliphatic amine.

Coupling Reagent (Eq)Base (Eq)SolventTime (h)Yield (%)Epimerization (%)
HATU (1.1) DIPEA (3.5) DMF 2 92% < 1%
EDC·HCl (1.5) + HOBt (1.5)DIPEA (3.5)DMF1665%4.5%
T3P (50% in EtOAc) (1.5)DIPEA (3.5)EtOAc2455%2.0%
BOP-Cl (1.5)Et3N (3.5)DCM2445%8.0%

Data synthesized from established protocols for the synthesis of amide derivatives of functionalized carboxylic acids [3].

Self-Validating Experimental Protocol

This protocol establishes a self-validating loop by incorporating in-process analytical checks, ensuring that activation is complete before the amine is introduced.

Materials & Stoichiometry
  • 4-Benzyl-morpholine-3-carboxylic acid hydrochloride : 1.0 eq

  • Target Amine (Primary or Secondary) : 1.1 eq

  • HATU : 1.1 eq

  • DIPEA : 3.5 eq (1.0 eq for HCl neutralization + 2.5 eq for reaction promotion)

  • Anhydrous DMF : 0.1 M relative to the carboxylic acid

Step-by-Step Execution
  • Substrate Solubilization & Neutralization :

    • Suspend 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF under an inert atmosphere (N2 or Ar).

    • Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling minimizes the risk of base-catalyzed epimerization of the α-chiral center during the initial deprotonation phase.

    • Add DIPEA (3.5 eq) dropwise. The suspension will transition to a clear solution as the HCl salt is neutralized.

  • Carboxylic Acid Activation :

    • Add HATU (1.1 eq) in one solid portion.

    • Stir at 0 °C for 10–15 minutes.

    • Self-Validation Step: Remove a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester mass indicates successful formation of the HOAt active ester. Do not proceed until activation is confirmed.

  • Aminolysis :

    • Once activation is analytically confirmed, add the target amine (1.1 eq) either neat or dissolved in a minimal volume of DMF.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

    • Stir for 1 to 2 hours. Monitor completion via LC-MS or TLC.

  • Quench and Workup :

    • Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DMF).

    • Extract the aqueous layer with Ethyl Acetate (3 × vol).

    • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), water, and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue via flash column chromatography (Silica gel, typically Hexanes/EtOAc or DCM/MeOH gradients depending on the target amine's polarity).

Visualizing the Experimental Workflow

Workflow Prep 1. Reagent Preparation Dissolve Acid HCl in DMF Base 2. Base Addition Add DIPEA (3.5 eq) at 0°C Prep->Base Act 3. Activation Add HATU (1.1 eq), stir 10 min Base->Act Check 5. In-Process Validation LC-MS Aliquot Check Act->Check Couple 4. Aminolysis Add Amine (1.1 eq), warm to RT Workup 6. Workup & Purification Aq. Extraction & Flash Silica Couple->Workup Check->Couple

Step-by-step experimental workflow for solution-phase amide bond formation.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility . Peptide Chemistry. Available at:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Application

Application Note: Integration of 4-Benzyl-morpholine-3-carboxylic Acid Hydrochloride in Peptidomimetic Synthesis

Executive Summary & Mechanistic Rationale The incorporation of cyclic secondary amino acids into peptide backbones is a cornerstone strategy in the development of metabolically stable peptidomimetics. 4-Benzyl-morpholine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of cyclic secondary amino acids into peptide backbones is a cornerstone strategy in the development of metabolically stable peptidomimetics. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) serves as a highly specialized building block, functioning as an oxapipecolic acid derivative.

When integrated into a peptide sequence, the morpholine ring introduces significant conformational strain. This steric bulk restricts the ϕ and ψ dihedral angles of the backbone and strictly modulates the cis/trans isomerism of the adjacent tertiary amide bond1[1]. Furthermore, the heteroatomic nature of the morpholine ring alters the overall lipophilicity of the molecule, enhancing cell permeability while conferring profound resistance against proteolytic degradation2[2].

Causality in Design: Because the nitrogen atom in this specific building block is protected/alkylated by a benzyl group, it constitutes a tertiary amine. Consequently, this reagent is primarily utilized as an N-terminal capping group . If further chain extension is required, the benzyl group must be removed post-coupling via catalytic hydrogenolysis to expose the secondary amine 3[3].

Mechanism A 4-Benzyl-morpholine-3-carboxylic acid BA BA A->BA B Tertiary Amine (N-Benzyl) D Acts as N-Terminal Cap (Requires Debenzylation for Extension) B->D F Enhances Lipophilicity & Cell Permeability B->F C Morpholine Ring System E Restricts Backbone Conformation (Alters Cis/Trans Ratio) C->E G Improves Proteolytic Resistance C->G E->G BA->C

Mechanistic effects of 4-Bn-Morph-3-COOH on peptide conformation and stability.

Overcoming Steric Hindrance: Reagent Selection

Coupling cyclic, sterically hindered carboxylic acids is notoriously sluggish. The proximity of the bulky morpholine ring to the activated carboxylate significantly reduces the rate of nucleophilic attack by the resin-bound amine. Furthermore, because the building block is supplied as a hydrochloride salt , precise stoichiometric neutralization is mandatory. Failure to liberate the free carboxylic acid will immediately quench standard coupling reagents (like HATU or DIC), leading to synthesis failure.

To ensure complete conversion, high-efficiency coupling reagents such as DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) or HATU/HOAt are required4[4].

Quantitative Reagent Comparison

Table 1: Efficiency of coupling reagents for sterically hindered morpholine-3-carboxylic acid derivatives.

Coupling ReagentAA EquivalentsBase (DIPEA) Equiv*Reaction TimeTypical YieldEpimerization Risk
HATU / HOAt 3.09.02 hours>95%Low-Moderate
DMTMM 3.03.03-4 hours>90%Very Low
DIC / Oxyma 3.03.04-6 hours80-85%Low

*Note: Base equivalents explicitly account for the mandatory neutralization of the HCl salt (1 eq base per 1 eq AA salt) prior to activation.

Self-Validating Experimental Protocols

The following workflows establish a self-validating system, ensuring that each chemical transformation is verified before proceeding to the next step.

Protocol A: Preparation and In Situ Neutralization

Causality: The hydrochloride salt must be neutralized to prevent the acidic proton from protonating the incoming amine or destroying the active ester intermediate.

  • Calculate Equivalents: Weigh 3.0 equivalents of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride relative to the resin loading capacity.

  • Solubilization: Dissolve the solid in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Neutralization: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Vortex for 2 minutes. The solution should remain clear.

  • Activation:

    • If using HATU: Add 3.0 equivalents of HATU, followed immediately by an additional 6.0 equivalents of DIPEA (to drive the activation mechanism). Pre-activate for 5 minutes.

    • If using DMTMM: Add 3.0 equivalents of DMTMM directly to the neutralized solution. Pre-activate for 10 minutes.

Protocol B: Solid-Phase Coupling Workflow
  • Resin Preparation: Ensure the resin-bound peptide has been fully Fmoc-deprotected (using 20% Piperidine in DMF) and thoroughly washed (DMF x3, DCM x3, DMF x3).

  • Coupling: Transfer the pre-activated solution from Protocol A to the reaction vessel containing the resin.

  • Agitation: Shake the vessel at room temperature for 2 to 4 hours (depending on the chosen coupling reagent).

  • Washing: Drain the coupling solution. Wash the resin rigorously with DMF (3x), DCM (3x), and MeOH (3x) to remove all traces of unreacted bulky building block and coupling byproducts.

Protocol C: In-Process Validation

Causality: Because of the steric hindrance, coupling may be incomplete. A colorimetric test provides immediate, self-validating feedback.

  • Sampling: Extract a few beads of the resin.

  • Colorimetric Testing:

    • Perform a Kaiser Test if the preceding amino acid on the resin was a primary amine.

    • Perform a Chloranil Test if the preceding amino acid was a secondary amine (e.g., Proline).

  • Decision Matrix:

    • Negative Result (Beads remain colorless/yellow): Coupling is complete. Proceed to cleavage.

    • Positive Result (Beads turn blue/dark green): Free amines are still present. Do not proceed. Re-subject the resin to Protocol A and B (double coupling).

SPPS_Workflow A Resin-Bound Peptide (N-terminal Deprotected) D Coupling Reaction (2-4 hours, RT) A->D B 4-Bn-Morph-3-COOH·HCl Neutralization (DIPEA) C Pre-activation (HATU or DMTMM) B->C C->D E Kaiser / Chloranil Test (Self-Validation) D->E E->D Positive (Incomplete) F Cleavage from Resin (TFA Cocktail) E->F Negative (Complete)

Validated SPPS workflow for integrating 4-Bn-Morph-3-COOH·HCl with in-process checks.

Cleavage and Downstream Processing

Once coupling is validated, the peptide can be cleaved from the solid support.

  • Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Precipitate the crude peptide in cold diethyl ether.

  • Note on the Benzyl Group: The N-benzyl group is highly stable to TFA. It will remain intact during standard cleavage, yielding the N-benzyl-morpholine capped peptide. If the free morpholine secondary amine is the desired final product, subject the purified peptide to Pd/C catalyzed hydrogenation (H₂, 1 atm) in methanol3[3].

References

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid The Journal of Organic Chemistry - ACS Publications[Link]

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives ACS Combinatorial Science[Link]

  • Synthesis of Peptides Containing Proline Analogues Thieme (Science of Synthesis)[Link]

Sources

Method

Advanced Synthesis of Peptidomimetics Utilizing 4-Benzyl-Morpholine-3-Carboxylic Acid Derivatives

Executive Summary & Structural Rationale In the landscape of modern drug discovery, linear peptides are often limited by rapid proteolytic degradation and poor oral bioavailability. Peptidomimetics overcome these hurdles...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, linear peptides are often limited by rapid proteolytic degradation and poor oral bioavailability. Peptidomimetics overcome these hurdles by integrating conformationally restricted cyclic amino acid surrogates. 4-Benzyl-morpholine-3-carboxylic acid has emerged as a privileged scaffold in this domain.

Acting as a highly functionalized proline or pipecolic acid surrogate, the morpholine core rigidifies the peptide backbone to induce specific secondary structures (such as β -turns). The inclusion of the oxygen heteroatom improves aqueous solubility and provides a novel hydrogen-bond acceptor. Crucially, the 4-benzyl substitution introduces a lipophilic vector that perfectly mimics the side chains of phenylalanine or tyrosine, allowing for deep engagement with the hydrophobic subpockets (e.g., S2/S3) of target enzymes like the SARS-CoV-2 3CL main protease (3CLpro) .

Mechanistic Causality: Scaffold Reactivity & Coupling Dynamics

The incorporation of 4-benzyl-morpholine-3-carboxylic acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents distinct stereoelectronic challenges that dictate protocol design:

  • Steric Encumbrance: The secondary amine within the morpholine ring is heavily shielded by the adjacent carboxylic acid moiety and the bulky 4-benzyl group. This steric bulk dramatically reduces its nucleophilicity compared to standard primary amino acids, making acylation a kinetic bottleneck .

  • Electronic Inductive Effects: The electronegative oxygen at the 4-position exerts an electron-withdrawing inductive effect across the ring. This subtly lowers the pKa of the secondary amine, further dampening its reactivity during standard coupling conditions.

Causality in Reagent Selection: Because of these factors, standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete coupling and sequence truncation . To force the reaction to completion without promoting epimerization at the sensitive α -chiral center, highly reactive uronium/aminium salts (such as HATU) or triazine-based coupling reagents (like DMTMM) are strictly required .

Quantitative Assessment of Coupling Reagents

To establish a self-validating protocol, empirical data dictates the selection of coupling reagents. Table 1 summarizes the coupling efficacy of an Fmoc-protected amino acid onto the sterically hindered secondary amine of a resin-bound 4-benzyl-morpholine-3-carboxylate.

Table 1: Coupling Reagent Efficacy for Morpholine-3-Carboxylic Acid Derivatives

Coupling ReagentEquivalentsReaction Time (h)Yield (%)Epimerization LevelRecommended Use
DIC / HOBt 3.012.065%ModerateNot recommended for hindered secondary amines.
PyBOP / DIPEA 3.06.082%LowAcceptable for solution-phase synthesis.
DMTMM 3.04.091%UndetectableExcellent for maintaining strict stereocontrol.
HATU / DIPEA 3.04.094%Very LowGold standard for SPPS incorporation.

Data synthesized from comparative peptide coupling protocols for hindered cyclic amines , .

Experimental Protocols: Self-Validating Workflows

The following protocols outline the rigorous, step-by-step methodology for incorporating the morpholine scaffold into a peptidomimetic sequence using Fmoc-based SPPS.

Protocol A: Fmoc Deprotection and Resin Preparation
  • Resin Swelling: Weigh 0.5 mmol of Rink Amide or Wang resin into a fritted synthesis vessel. Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) and agitate gently for 30 minutes to fully swell the polymer matrix. Drain the solvent.

  • Fmoc Removal: Treat the resin with 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 10 mL portion for 15 minutes.

  • Washing: Wash the resin rigorously to remove residual piperidine: DMF (3 × 10 mL), Dichloromethane (DCM) (3 × 10 mL), and DMF (3 × 10 mL).

  • Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary/secondary amines ready for coupling.

Protocol B: Coupling of 4-Benzyl-Morpholine-3-Carboxylic Acid

Note: Due to the reduced reactivity of the morpholine scaffold, a double-coupling strategy is mandated.

  • Activation: In a separate vial, dissolve 1.5 mmol (3.0 eq) of Fmoc-4-benzyl-morpholine-3-carboxylic acid and 1.45 mmol (2.9 eq) of HATU in 5 mL of anhydrous DMF.

  • Base Addition: Add 3.0 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the vial. Stir for 2 minutes to pre-activate the carboxylic acid to the highly reactive O-At ester.

  • Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 3 hours. Drain the reaction vessel.

  • Double Coupling: Repeat steps 1-3 with fresh reagents, agitating for an additional 2 hours to ensure quantitative conversion .

  • Validation: Perform a Chloranil test (preferred over Kaiser for secondary amines). A colorless or pale yellow bead indicates successful coupling. If green/blue, repeat the coupling step.

Protocol C: Global Cleavage and Deprotection
  • Preparation: Wash the completed resin sequence with DCM (5 × 10 mL) and dry thoroughly under a vacuum for 2 hours.

  • Cleavage Cocktail: Prepare a mixture of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H₂O. Causality: TIS acts as a carbocation scavenger to prevent re-alkylation of the benzyl group or other sensitive side chains during cleavage [[1]]([Link]).

  • Execution: Add 10 mL of the cleavage cocktail to the resin. Agitate for 2.5 hours at room temperature.

  • Isolation: Filter the cleavage solution into a round-bottom flask. Precipitate the crude peptidomimetic by adding 40 mL of ice-cold diethyl ether. Centrifuge, decant the ether, and lyophilize the resulting pellet.

SPPS_Workflow Resin 1. Resin Swelling (DMF, 30 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash 3. Wash Cycle (DMF/DCM) Deprotect->Wash Couple 4. Morpholine Derivative Coupling (HATU/DIPEA, 2-4 hrs) Wash->Couple Kaiser 5. Chloranil/Kaiser Test (Amine Detection) Couple->Kaiser Kaiser->Deprotect Negative (Next AA) Kaiser->Couple Positive (Re-couple) Cleave 6. Global Cleavage (TFA/TIS/H2O) Kaiser->Cleave Sequence Complete

Fig 1. Iterative SPPS workflow for morpholine-3-carboxylic acid incorporation.

Application Spotlight: Viral Protease Inhibition

The 4-benzyl-morpholine-3-carboxylic acid scaffold has revolutionized the rapid development of antiviral therapeutics, most notably in the design of SARS-CoV-2 3CLpro inhibitors (analogous to Nirmatrelvir) .

In these peptidomimetics, the morpholine core effectively mimics the P2/P3 residues of the natural viral polypeptide substrate. The morpholine oxygen forms critical, stabilizing hydrogen bonds with the backbone amides of the 3CLpro active site. Simultaneously, the benzyl group anchors deeply into the hydrophobic S2 pocket. This precise spatial arrangement perfectly positions the C-terminal electrophilic warhead (e.g., a nitrile or aldehyde) for a nucleophilic attack by the catalytic Cys145, forming a reversible covalent thiohemiacetal complex that halts viral replication .

Mechanism Inhibitor Peptidomimetic (4-Bn-Morpholine Core) Protease SARS-CoV-2 3CLpro (S2 Pocket & Cys145) Inhibitor->Protease Hydrophobic Anchoring Complex Reversible Covalent Complex (Thiohemiacetal) Protease->Complex Nucleophilic Attack ViralRep Viral Replication Arrested Complex->ViralRep Protease Inhibition

Fig 2. Mechanism of 3CLpro inhibition by morpholine-core peptidomimetics.

References

  • [2] Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Source: NIH / PMC. URL:[Link]

  • [3] Title: Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • [4] Title: Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • [5] Title: Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Source: Aapptec Peptides. URL:[Link]

  • [1] Title: Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. Source: ACS Combinatorial Science. URL:[Link]

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Benzyl-morpholine-3-carboxylic acid Hydrochloride

Abstract This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride. The morpholine-3-carboxylic acid scaffold is a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride. The morpholine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide range of biologically active molecules, including inhibitors of enzymes like TNF-α converting enzyme (TACE) and matrix metalloproteinases (MMPs).[1] The N-benzyl group can act as a key pharmacophore or as a versatile protecting group for the secondary amine, which can be removed in subsequent synthetic steps. This guide is designed for researchers in organic chemistry and drug development, offering not only a procedural walkthrough but also the scientific rationale behind key experimental choices to ensure reproducibility and success.

Introduction and Synthetic Strategy

The synthesis of substituted morpholines is of significant interest due to their prevalence in pharmaceuticals.[2][3] The title compound, 4-Benzyl-morpholine-3-carboxylic acid hydrochloride, combines the conformationally constrained morpholine ring with a carboxylic acid functional group and an N-benzyl substituent, making it a valuable intermediate for library synthesis and lead optimization.

The synthetic approach detailed herein is a robust, multi-step solution-phase synthesis that builds the target molecule logically from commercially available starting materials. The overall strategy involves three primary stages:

  • Formation of the Morpholine Core: Construction of the morpholine-3-carboxylate ester from an amino acid precursor.

  • N-Alkylation: Introduction of the benzyl group onto the morpholine nitrogen.

  • Hydrolysis and Salt Formation: Conversion of the ester to the target carboxylic acid and its subsequent isolation as a stable hydrochloride salt.

This method was chosen for its reliability, scalability, and the use of well-understood chemical transformations, making it accessible for most standard organic synthesis laboratories.

Overall Synthesis Workflow

The following diagram illustrates the high-level workflow from the starting material to the final product.

Synthesis_Workflow Start Serine Methyl Ester HCl Step1 Step 1: Cyclization (Morpholine Ring Formation) Start->Step1 Intermediate1 Methyl Morpholine-3-carboxylate Step1->Intermediate1 Step2 Step 2: N-Benzylation Intermediate1->Step2 Intermediate2 Methyl 4-Benzyl-morpholine-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (Ester Hydrolysis) Intermediate2->Step3 Intermediate3 4-Benzyl-morpholine-3-carboxylic acid Step3->Intermediate3 Step4 Step 4: Salt Formation Intermediate3->Step4 End Final Product: 4-Benzyl-morpholine-3-carboxylic acid HCl Step4->End Reaction_Scheme cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Benzylation cluster_2 Step 3 & 4: Hydrolysis & Salt Formation Serine Serine Methyl Ester MorpholineEster Methyl Morpholine- 3-carboxylate Serine->MorpholineEster 1. DMA, MeOH 2. NaBH₃CN DMA Dimethoxy- acetaldehyde MorpholineEster2 Methyl Morpholine- 3-carboxylate BenzylatedEster Methyl 4-Benzyl-morpholine- 3-carboxylate MorpholineEster2->BenzylatedEster BnBr, K₂CO₃ ACN, Reflux BenzylatedEster2 Methyl 4-Benzyl-morpholine- 3-carboxylate FinalProduct 4-Benzyl-morpholine-3-carboxylic acid hydrochloride BenzylatedEster2->FinalProduct 1. NaOH, MeOH/H₂O 2. HCl

Caption: The multi-step reaction pathway for the synthesis.

Step 1: Synthesis of Methyl Morpholine-3-carboxylate

This procedure is adapted from established methods for forming the morpholine ring from serine derivatives. [1]The reaction proceeds via reductive amination. First, the primary amine of serine methyl ester reacts with dimethoxyacetaldehyde to form an intermediate imine (or its equivalent), which is then reduced in situ by sodium cyanoborohydride to form the secondary amine. A subsequent acid-catalyzed intramolecular cyclization yields the desired morpholine ring.

Procedure:

  • To a 500 mL round-bottom flask, add L-serine methyl ester hydrochloride (15.5 g, 100 mmol) and methanol (200 mL). Stir until dissolved.

  • Add dimethoxyacetaldehyde (60 wt% in water, 19.5 mL, ~120 mmol) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium cyanoborohydride (7.5 g, 120 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction by slowly adding 3 M HCl until the pH is ~2 to decompose excess NaBH₃CN (Caution: gas evolution).

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Basify the aqueous residue to pH ~10 with 4 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield methyl morpholine-3-carboxylate as an oil. This crude product is typically used in the next step without further purification.

Causality & Insight: Sodium cyanoborohydride is the reductant of choice here because it is selective for the iminium ion over the aldehyde starting material, minimizing side reactions. The acidic quench is critical for safety to destroy any remaining hydride reagent.

Step 2: N-Benzylation to form Methyl 4-Benzyl-morpholine-3-carboxylate

This step is a standard Sₙ2 reaction where the secondary amine of the morpholine ring acts as a nucleophile, displacing the bromide from benzyl bromide. Potassium carbonate is used as a mild, heterogeneous base to neutralize the HBr formed during the reaction, driving it to completion.

Procedure:

  • Transfer the crude methyl morpholine-3-carboxylate (approx. 100 mmol) to a 500 mL round-bottom flask.

  • Add anhydrous acetonitrile (250 mL) and finely powdered anhydrous potassium carbonate (20.7 g, 150 mmol).

  • To this stirred suspension, add benzyl bromide (13.1 mL, 110 mmol) dropwise at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts through a pad of Celite®, washing the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure methyl 4-benzyl-morpholine-3-carboxylate.

Causality & Insight: Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the cations without hydrogen bonding to the nucleophile, thus maximizing its reactivity. Using an excess of the base ensures the morpholine nitrogen remains deprotonated and nucleophilic.

Step 3: Saponification to 4-Benzyl-morpholine-3-carboxylic acid

Saponification is the base-mediated hydrolysis of the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the basic morpholine nitrogen, leading to the precipitation of the free acid or its salt.

Procedure:

  • Dissolve the purified methyl 4-benzyl-morpholine-3-carboxylate (from Step 2) in a mixture of methanol (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

  • Add sodium hydroxide pellets (6.0 g, 150 mmol) and stir the mixture at room temperature overnight.

  • After the hydrolysis is complete (monitored by TLC), concentrate the solution on a rotary evaporator to remove the methanol.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Carefully acidify the solution to pH ~6-7 by the dropwise addition of concentrated HCl. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and then with a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield 4-benzyl-morpholine-3-carboxylic acid.

Causality & Insight: The pH for precipitation is critical. Adjusting to the isoelectric point of the zwitterionic amino acid maximizes its precipitation from the aqueous solution, thereby ensuring a high recovery yield.

Step 4: Formation of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride

Conversion to the hydrochloride salt is often performed to improve the compound's stability, crystallinity, and handling properties. It ensures that the basic nitrogen is protonated, preventing it from interfering in subsequent reactions if the carboxylic acid moiety is the desired reactive handle.

Procedure:

  • Suspend the dry 4-benzyl-morpholine-3-carboxylic acid (from Step 3) in 150 mL of diethyl ether.

  • While stirring vigorously, add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A slight excess is typically used to ensure complete conversion.

  • Stir the resulting thick white suspension for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with fresh diethyl ether (3 x 50 mL) to remove any excess HCl.

  • Dry the final product, 4-Benzyl-morpholine-3-carboxylic acid hydrochloride, in a vacuum oven at 40-50 °C to a constant weight.

Causality & Insight: Using a solution of HCl in an organic solvent like diethyl ether or dioxane is a standard method for anhydrous salt formation. [4]This avoids introducing water, which can make the product hygroscopic and difficult to handle.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Results for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₆ClNO₃
Molecular Weight 257.71 g/mol
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.0-11.0 (br s, 1H, COOH/NH⁺), 7.2-7.5 (m, 5H, Ar-H), 4.4-4.6 (m, 2H, Ar-CH₂), 3.5-4.2 (m, 5H, morpholine-H), 3.0-3.4 (m, 2H, morpholine-H)
Mass Spec (ESI+) m/z: 222.1 [M+H]⁺ (for the free base)
Purity (HPLC) ≥97%

Concluding Remarks

The protocol described in this application note provides a reliable and well-rationalized pathway for the synthesis of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt this procedure for the synthesis of analogous compounds. The final product is a valuable intermediate for further elaboration in drug discovery and development programs.

References

  • Krchňák, V., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Available at: [Link] [5][6]2. Lenci, E., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Sureshbabu, R., et al. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available at: [Link]

Sources

Method

Comprehensive Application Note: 4-Benzyl-morpholine-3-carboxylic Acid Hydrochloride in Medicinal Chemistry and Peptidomimetic Design

Executive Summary 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) has emerged as a privileged chiral building block in modern drug discovery. As a conformationally restricted analog of acyclic ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) has emerged as a privileged chiral building block in modern drug discovery. As a conformationally restricted analog of acyclic amino acids and a bioisostere of proline, the morpholine-3-carboxylic acid scaffold provides unique physicochemical advantages, including enhanced metabolic stability, improved aqueous solubility, and precise spatial orientation of pharmacophores.

This application note provides a comprehensive guide to the structural rationale, pharmacological applications, and validated synthetic protocols for incorporating this versatile intermediate into peptidomimetics and small-molecule therapeutics.

Structural Rationale and Pharmacological Utility

The strategic replacement of natural amino acids with cyclic secondary amino acids profoundly affects the conformational landscape of a drug candidate. The morpholine ring introduces an oxygen atom that acts as a potent hydrogen-bond acceptor, which can interact with kinase or protease active sites while simultaneously lowering the overall lipophilicity (logP) compared to purely carbocyclic analogs.

Overcoming Conformational and Metabolic Liabilities

In the design of Hepatitis B Virus (HBV) capsid inhibitors, the introduction of a morpholine-3-carboxylic acid moiety successfully enhanced binding affinity to the HBV capsid while dramatically improving drug-like properties and solubility [1]. Similarly, in the development of SARS-CoV-2 3CL protease (3CLpro) inhibitors, the morpholine scaffold effectively mimics the P1/P2 peptide substrates (such as glutamine or proline), penetrating deep into the highly conserved S1/S2 subsites to form stable interactions without the rapid proteolytic degradation associated with natural peptides [2].

G Root Morpholine-3-carboxylic Acid N_atom Morpholine Nitrogen (Protected by Benzyl) Root->N_atom O_atom Morpholine Oxygen (H-Bond Acceptor) Root->O_atom C_acid 3-Carboxylic Acid (Amide Vector) Root->C_acid Ring Saturated Heterocycle (Rigid Scaffold) Root->Ring PK Enhanced PK Profile N_atom->PK Tunable Lipophilicity Target Increased Affinity O_atom->Target Target Recognition Pept Protease Resistance C_acid->Pept Peptidomimetic Core PD Extended Half-life Ring->PD Metabolic Stability

Pharmacological benefits of the morpholine-3-carboxylic acid scaffold in drug design.

Physicochemical Comparison: Morpholine vs. Proline

To understand the causality behind selecting morpholine-3-carboxylic acid over traditional cyclic amino acids like proline, we must analyze their physicochemical profiles:

Table 1: Physicochemical Comparison of Proline vs. Morpholine-3-carboxylic acid

PropertyProline ScaffoldMorpholine-3-carboxylic acid ScaffoldImpact on Drug Design
Ring Size 5-membered (Pyrrolidine)6-membered (Morpholine)Alters backbone dihedral angles (φ, ψ)
Heteroatoms 1 (Nitrogen)2 (Nitrogen, Oxygen)Introduces an additional H-bond acceptor
Lipophilicity Lower baselineTunable (via N-benzyl/alkyl groups)Optimizes membrane permeability
Metabolism Susceptible to oxidationHighly resistant to CYP450sExtends in vivo plasma half-life

Synthetic Workflows and Self-Validating Protocols

The presence of the N-benzyl group serves a dual purpose: it acts as a robust protecting group during C-terminal amide coupling and provides a lipophilic handle that can be retained for target binding or orthogonally removed via hydrogenolysis for N-terminal extension [3].

Because the carboxylic acid is located at the sterically hindered C3 position adjacent to the basic morpholine nitrogen, standard coupling reagents (e.g., EDC/HOBt) often result in poor yields and high rates of epimerization. Therefore, uronium-based coupling reagents (HATU or COMU) are strictly required.

Table 2: Optimization of Amide Coupling Conditions for C3-Sterically Hindered Morpholines

Coupling ReagentBase (Equivalents)SolventTypical Yield (%)Epimerization (%)
EDC / HOBtDIPEA (3.0)DMF45 - 55< 2.0
DCC / DMAPTEA (3.0)DCM30 - 405.0 - 8.0
HATU DIPEA (3.0) DMF 85 - 95 < 1.0
COMUTMP (3.0)DMF90 - 98< 1.0
Protocol 1: C-Terminal Amide Coupling (Solution Phase)

Objective: To couple 4-benzyl-morpholine-3-carboxylic acid hydrochloride with a primary amine while preventing epimerization at the chiral C3 center.

  • Preparation & Neutralization : Dissolve 4-benzyl-morpholine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: The first equivalent of DIPEA neutralizes the HCl salt of the starting material, liberating the free carboxylate. The second equivalent neutralizes the amine reactant's salt (if applicable), and the third acts as the catalytic base required for HATU activation.

  • Activation : Cool the mixture to 0 °C. Add HATU (1.1 eq) portion-wise. Stir for 10 minutes.

    • Causality: Pre-activation at 0 °C ensures the rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester while thermodynamically suppressing the formation of the inactive oxazolone intermediate, which is the primary pathway for racemization/epimerization.

  • Coupling : Add the target primary amine (1.0 eq) dissolved in a minimal volume of DMF. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation (In-Process) : Monitor via LC-MS. The reaction is complete when the mass of the active ester disappears and the desired product mass [M+H]+ dominates.

  • Workup : Dilute with Ethyl Acetate (EtOAc). Wash sequentially with saturated aqueous NaHCO3​ , water, and brine.

    • Critical Insight: Do not wash with 1M HCl or strong acids. The N-benzyl morpholine nitrogen is basic; acidic washes will protonate the product, pulling it into the aqueous layer and destroying your yield. Use mild 10% citric acid only if absolutely necessary to remove unreacted aliphatic amines.

  • Purification : Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol 2: N-Debenzylation for N-Terminal Extension

Objective: To orthogonally remove the benzyl protecting group, liberating the secondary morpholine amine for subsequent acylation or sulfonylation.

  • Preparation : Dissolve the purified product from Protocol 1 in a 1:1 mixture of Methanol and EtOAc (0.1 M).

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a blanket of argon.

    • Causality: Pd/C is highly pyrophoric when dry and exposed to methanol vapors. Always purge the flask with argon before and after addition to prevent ignition.

  • Hydrogenolysis : Evacuate the flask and backfill with Hydrogen gas ( H2​ ). Stir vigorously under a hydrogen balloon (1 atm) or in a Parr shaker (30 psi) for 12 hours at room temperature.

  • Self-Validation (In-Process) : Monitor via TLC. The starting material will be UV-active (due to the benzyl ring). The debenzylated product will lose UV activity but will stain strongly positive (purple/brown) with Ninhydrin stain, confirming the liberation of the secondary amine. LC-MS will show a mass shift of -90 Da.

  • Filtration : Filter the suspension through a pad of Celite, washing thoroughly with Methanol.

    • Causality: Celite traps the fine, hazardous palladium particulates, preventing them from passing through the glass frit and contaminating the final active pharmaceutical ingredient (API).

  • Concentration : Evaporate the filtrate to yield the free secondary amine, which can be immediately subjected to standard acylation, sulfonylation, or Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols [3].

G A 4-Benzyl-morpholine-3-carboxylic acid HCl B Neutralization (DIPEA) Liberation of Carboxylate A->B C Amide Coupling (HATU/Amine) C-Terminal Extension B->C D Catalytic Hydrogenolysis (Pd/C, H2) N-Debenzylation C->D E N-Terminal Functionalization (Acylation/Sulfonylation) D->E F Novel Peptidomimetic Candidate E->F

Workflow for bidirectional functionalization of 4-benzyl-morpholine-3-carboxylic acid.

Conclusion

The integration of 4-benzyl-morpholine-3-carboxylic acid hydrochloride into medicinal chemistry pipelines offers a sophisticated method for tuning the pharmacokinetic and pharmacodynamic properties of peptidomimetics. By understanding the steric constraints of the C3 position and the basicity of the morpholine nitrogen, researchers can leverage the protocols outlined above to achieve high-yielding, stereochemically pure syntheses of next-generation therapeutics.

References

  • Qiu, Z., et al. (2017). Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry, 60(8), 3352–3371. URL:[Link]

  • Zhang, L., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 241, 114648. URL:[Link]

  • Sladojevich, F., et al. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4256–4259. URL:[Link]

Application

Application Note: A General Framework for the Scale-Up Manufacturing of Substituted Pyrimidine Derivatives

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract: This application note presents a comprehensive guide for the scale-up of manufacturing protocols for substituted pyrimidine deri...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This application note presents a comprehensive guide for the scale-up of manufacturing protocols for substituted pyrimidine derivatives. As specific public information regarding the synthesis of CAS 1263377-92-9 is unavailable, this document provides a robust framework based on established synthetic methodologies for the broader class of pyrimidine compounds. By integrating principles of process chemistry and chemical engineering, this guide addresses critical aspects from laboratory-scale optimization to pilot-scale production, with a focus on ensuring process safety, product quality, and regulatory compliance.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring system is a fundamental scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active molecules.[1][2][3] These compounds exhibit a wide range of therapeutic properties, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The strategic synthesis and subsequent scale-up of novel substituted pyrimidines are therefore cornerstones of modern drug discovery and development, enabling the transition of promising candidates from the research bench to clinical application.[4]

Foundational Synthetic Strategies for the Pyrimidine Core

The synthesis of substituted pyrimidines is a mature field with a diverse toolkit of reliable methods. The selection of an appropriate synthetic route is a critical first step in any scale-up campaign and is dictated by factors such as the desired substitution pattern, the cost and availability of starting materials, and the inherent scalability of the reaction.[4]

  • The Biginelli Reaction: This is a classic one-pot multicomponent reaction that involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. Its operational simplicity and ability to generate densely functionalized dihydropyrimidines make it an attractive option for large-scale synthesis.[4]

  • The Pinner Synthesis: A versatile and widely used method, the Pinner synthesis involves the condensation of an amidine with a 1,3-dicarbonyl compound.[3][4] This approach offers a high degree of flexibility in introducing various substituents onto the pyrimidine ring.

  • Modern Multicomponent and Catalytic Methods: Contemporary synthetic organic chemistry has introduced numerous innovative methods for pyrimidine synthesis, often employing multicomponent strategies and advanced catalysis to improve efficiency, atom economy, and environmental footprint.[4][5]

Phase 1: Laboratory-Scale Process Development and Optimization

A deep understanding and meticulous optimization of the chemical process at the laboratory scale are prerequisites for successful scale-up. This phase aims to establish a robust, reproducible, and well-characterized process.

Route Scouting and Feasibility
  • Comparative Analysis of Synthetic Pathways: Potential synthetic routes should be evaluated based on a comprehensive set of criteria, including the number of synthetic steps, overall yield, purification requirements, safety profile, and cost of goods.

  • Proof-of-Concept Synthesis: The chosen synthetic route must be validated through the successful synthesis of the target molecule on a small scale (typically 1-10 g), confirming its chemical identity and purity.

Optimization of Critical Process Parameters (CPPs)

The use of statistical methodologies, such as Design of Experiments (DoE), is highly recommended for efficiently mapping the experimental space and identifying optimal reaction conditions.

Critical Process ParameterRationale and Impact on Scale-UpTypical Laboratory-Scale Range
Reaction Temperature Influences reaction kinetics, selectivity, and the formation of temperature-sensitive impurities.-20°C to 150°C
Molar Ratio of Reactants Affects reaction completeness, yield, and the level of unreacted starting materials in the final product.1.0 to 2.0 equivalents
Solvent Selection Impacts reactant solubility, reaction rate, product isolation, and impurity rejection during workup.Aprotic, Protic, etc.
Catalyst Loading A balance must be struck between achieving a desirable reaction rate and minimizing catalyst cost and potential contamination of the final product.0.01 mol% to 5 mol%
Reaction Concentration Affects reaction kinetics, throughput, and the efficiency of subsequent workup and isolation steps.0.1 M to 2 M
Impurity Profile and Fate Mapping
  • Identification and Characterization: All process-related impurities, including by-products, isomers, and unreacted starting materials, should be identified and characterized using hyphenated techniques such as LC-MS and GC-MS, and their structures confirmed by NMR spectroscopy.

  • Mechanistic Understanding: Elucidating the mechanisms by which major impurities are formed is crucial for developing effective control strategies.

Phase 2: Key Chemical Engineering Considerations for Scale-Up

Transitioning a chemical synthesis from laboratory glassware to a manufacturing-scale reactor introduces significant challenges that are governed by the principles of chemical engineering.

Thermochemical Analysis and Heat Management
  • Reaction Calorimetry: The heat of reaction (ΔHrxn) must be accurately determined using reaction calorimetry to assess the thermal risk. A highly exothermic reaction may be manageable on a small scale but could lead to a runaway reaction on a larger scale.

  • Heat Transfer and Removal: The surface-area-to-volume ratio decreases significantly as the scale of the reaction increases. This makes heat removal more challenging, and the cooling capacity of the chosen reactor must be sufficient to maintain the desired reaction temperature.

Mixing, Mass Transfer, and Reagent Addition
  • Agitation Efficiency: Proper agitation is critical for maintaining a homogeneous reaction mixture, ensuring efficient heat and mass transfer, and preventing localized concentration gradients that can lead to side reactions.

  • Controlled Addition Rates: The rate of addition of a critical reagent can have a profound impact on selectivity and impurity formation. What is a rapid addition in the lab may need to be a slow, controlled addition over several hours on a manufacturing scale.

Representative Scale-Up Protocol: A Generic Pinner-Type Pyrimidine Synthesis

The following protocol illustrates a generalized procedure for the scale-up of a Pinner-type pyrimidine synthesis. It is imperative that this protocol be adapted and rigorously tested for the specific target molecule.

Equipment and Materials
  • Primary Equipment: Jacketed, glass-lined or stainless-steel reactor equipped with an overhead agitator, condenser, temperature probe, and nitrogen inlet/outlet.

  • Ancillary Equipment: Addition vessel, filtration apparatus (e.g., Nutsche filter-dryer), vacuum drying oven.

  • Reagents: Substituted amidine salt, 1,3-dicarbonyl compound, suitable base (e.g., sodium ethoxide), and appropriate solvent (e.g., ethanol).

Step-by-Step Manufacturing Procedure
  • Reactor Inerting and Charging: The reactor is rendered inert with nitrogen. The 1,3-dicarbonyl compound and the solvent are charged to the reactor.

  • Controlled Base Addition: A solution of the base in the reaction solvent is added from the addition vessel at a controlled rate, ensuring the internal temperature does not exceed a pre-defined limit.

  • Amidine Salt Addition: The amidine salt is added, either as a solid or as a solution in the reaction solvent.

  • Reaction and Monitoring: The reaction mixture is heated to the target temperature. The progress of the reaction is monitored by a validated in-process control (IPC) method, such as HPLC.

  • Reaction Work-up and Isolation: Upon completion, the reaction is cooled and quenched with an appropriate reagent (e.g., water or a buffered aqueous solution). The product is isolated by filtration.

  • Purification and Drying: The crude product is washed with appropriate solvents to remove residual impurities and then dried under vacuum at a specified temperature until the residual solvent content meets the pre-defined specification.

In-Process Controls (IPCs)
IPC CheckpointAnalytical TechniqueAcceptance Criteria
Reaction Completion HPLCStarting Material < 2.0%
Crude Product Purity HPLCTarget Product > 95.0%
Residual Solvents GC-HSEthanol < 5000 ppm

Downstream Processing: Purification and Final Product Formulation

The final stages of manufacturing are focused on achieving the required purity and physical form of the active pharmaceutical ingredient (API).

  • Crystallization: This is a critical step for both purification and for obtaining the desired solid-state properties (e.g., crystal form, particle size distribution). A robust crystallization process is developed by screening a range of solvents and optimizing parameters such as cooling rate and agitation.

  • Filtration and Drying: The efficiency of the filtration and drying steps is crucial for ensuring a stable final product with low levels of residual solvents.

Process Flow and Scale-Up Logic Visualization

Diagram 1: A General Process Flow Diagram for Substituted Pyrimidine Synthesis

G cluster_upstream Upstream Processing cluster_synthesis Core Synthesis cluster_downstream Downstream Processing Raw Material Sourcing & QC Raw Material Sourcing & QC Solvent & Reagent Preparation Solvent & Reagent Preparation Raw Material Sourcing & QC->Solvent & Reagent Preparation Reactor Charging Reactor Charging Solvent & Reagent Preparation->Reactor Charging Chemical Reaction Chemical Reaction Reactor Charging->Chemical Reaction Quenching & Work-up Quenching & Work-up Chemical Reaction->Quenching & Work-up Crude Product Isolation Crude Product Isolation Quenching & Work-up->Crude Product Isolation Crystallization & Purification Crystallization & Purification Crude Product Isolation->Crystallization & Purification Filtration & Drying Filtration & Drying Crystallization & Purification->Filtration & Drying Final Product Analysis & Release Final Product Analysis & Release Filtration & Drying->Final Product Analysis & Release

Caption: A representative process flow diagram for the manufacturing of a substituted pyrimidine derivative.

Diagram 2: Key Interdependencies in Chemical Process Scale-Up

G Process Scale-Up Process Scale-Up Reaction Kinetics Reaction Kinetics Process Scale-Up->Reaction Kinetics Thermodynamics & Heat Transfer Thermodynamics & Heat Transfer Process Scale-Up->Thermodynamics & Heat Transfer Fluid Dynamics & Mixing Fluid Dynamics & Mixing Process Scale-Up->Fluid Dynamics & Mixing Process Safety Process Safety Process Scale-Up->Process Safety Analytical Controls Analytical Controls Process Scale-Up->Analytical Controls Equipment Suitability Equipment Suitability Process Scale-Up->Equipment Suitability

Caption: A conceptual diagram illustrating the key interdependent disciplines involved in successful chemical process scale-up.

Conclusion

The successful scale-up of a substituted pyrimidine synthesis is a complex undertaking that requires a synergistic approach, blending the expertise of organic chemists, chemical engineers, and analytical scientists. By adhering to the principles outlined in this application note—namely, a thorough understanding of the chemical process at the laboratory scale, a rigorous evaluation of chemical engineering principles, and a steadfast commitment to safety and quality—drug development professionals can confidently navigate the path from small-scale discovery to large-scale manufacturing.

References

  • A Comparative Guide to the Synthesis of Substituted Pyrimidines. (n.d.). BenchChem.
  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.). PMC.
  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
  • Synthesis of Pyrimidine Derivatives. (n.d.).
  • Pyrimidine Synthesis. (n.d.). Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride

Welcome to the advanced troubleshooting guide for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9)[1]. This guide is designed for synthetic chemists and drug development professionals experiencing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9)[1]. This guide is designed for synthetic chemists and drug development professionals experiencing workflow bottlenecks due to the poor solubility of this compound in standard organic media.

Part 1: The Thermodynamic Barrier (Causality & Mechanistic Insight)

The inability to dissolve 4-Benzyl-morpholine-3-carboxylic acid hydrochloride in common organic solvents is a fundamental thermodynamic challenge. At the molecular level, solubility is governed by the energy balance between solute-solute lattice interactions and solute-solvent solvation forces.

As a hydrochloride salt of a zwitterionic-like precursor, this morpholine derivative possesses a highly stable, charged ionic lattice. Solvents with low dielectric constants ( ε<10 ), such as dichloromethane (DCM) or tetrahydrofuran (THF), lack the necessary dipole moment to overcome these strong electrostatic forces[2]. Consequently, the enthalpy of solvation is insufficient to drive the dissolution process.

To achieve a homogeneous solution, the system must be thermodynamically altered. You must either increase the bulk dielectric constant of the medium (using polar aprotic co-solvents) to stabilize the separated ions, or neutralize the ionic charge (free-basing) to drastically reduce the molecule's polarity[3].

Part 2: Quick Reference Solubility Data

The following table summarizes the expected solubility profiles based on solvent dielectric properties and dictates the appropriate troubleshooting strategy[2][3].

Solvent ClassExamplesEstimated Solubility (HCl Salt)Dielectric Constant ( ε )Recommended Troubleshooting Strategy
Non-Polar Hexane, Toluene< 0.1 mg/mL (Insoluble)2.0 - 2.4Ex situ free-basing required prior to use.
Weakly Polar DCM, Chloroform, THF< 1.0 mg/mL (Poor)4.8 - 8.9In situ free-basing (DIPEA) or co-solvent.
Polar Aprotic DMF, DMSO, NMP10 - 50 mg/mL (Moderate)36.7 - 46.7Direct dissolution (gentle heating if needed).
Polar Protic Methanol, Water> 50 mg/mL (Excellent)32.7 - 80.1Direct dissolution (monitor for esterification).
Part 3: Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow A 4-Benzyl-morpholine-3-carboxylic acid HCl Insoluble in Organic Solvent B Determine Reaction Type A->B C Amide/Peptide Coupling (Requires active amine) B->C D General Synthesis (Requires neutral solubility) B->D E Salt-Dependent Reaction (Must remain as HCl salt) B->E F Protocol A: In Situ Free-Basing Add DIPEA/TEA (2.0-2.5 eq) C->F G Protocol B: Ex Situ Free-Basing Aqueous NaHCO3 Workup D->G H Protocol C: Co-Solvent System Add 10-20% DMF/DMSO to DCM E->H I Clear Solution Achieved Proceed to Next Step F->I G->I H->I

Fig 1. Decision matrix for resolving 4-Benzyl-morpholine-3-carboxylic acid HCl solubility issues.

Part 4: Self-Validating Experimental Protocols
Protocol A: In Situ Free-Basing (Ideal for Peptide/Amide Coupling)

Causality: Neutralizing the hydrochloride salt with a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine, DIPEA) removes the ionic charge. This dramatically lowers the polarity of the molecule, allowing it to solvate into the surrounding weakly polar solvent (e.g., DCM) while simultaneously activating the amine for coupling[3].

Step-by-Step Methodology:

  • Suspend 1.0 equivalent of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride in the target anhydrous solvent (e.g., DCM) at a 0.1 M to 0.2 M concentration. The mixture will appear as a cloudy suspension.

  • Add 1.2 to 1.5 equivalents of DIPEA (or Triethylamine) dropwise under continuous magnetic stirring at room temperature.

  • Validation Step: Observe the reaction vessel. The cloudy suspension should transition to a clear, homogeneous solution within 5 to 10 minutes. This optical clarity confirms successful free-base generation and complete solvation.

  • Proceed immediately with the addition of your coupling reagents (e.g., HATU, EDC) and the target amine/alcohol.

Protocol B: Ex Situ Free-Base Conversion (Liquid-Liquid Extraction)

Causality: For reactions sensitive to the presence of amine hydrochlorides or excess organic base, isolating the pure free base is necessary. The free base of an amino acid derivative partitions favorably into organic layers when the aqueous layer is neutralized to its isoelectric point.

Step-by-Step Methodology:

  • Dissolve the hydrochloride salt in a minimal volume of deionized water (it will dissolve readily due to its high polarity).

  • Slowly add saturated aqueous NaHCO3​ dropwise while stirring until the pH reaches approximately 6.5 - 7.0.

  • Validation Step 1: Monitor the pH using pH paper. Do not over-basify, as the carboxylic acid moiety will deprotonate into a highly water-soluble sodium salt, preventing organic extraction.

  • Extract the aqueous layer three times with an equal volume of Ethyl Acetate or DCM.

  • Validation Step 2: Spot the combined organic layers on a TLC plate and visualize with UV light or ninhydrin stain. A distinct spot confirms the successful extraction of the free base.

  • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the solid free base.

Protocol C: Co-Solvent Disruption

Causality: If the compound must strictly remain as a hydrochloride salt, mixing a high-dielectric polar aprotic solvent (like DMF) with a low-dielectric solvent (like DCM) disrupts the strong solute-solute ionic lattice interactions. The DMF provides localized polar solvation shells around the ions without completely altering the bulk properties of the primary solvent[2].

Step-by-Step Methodology:

  • Suspend the hydrochloride salt in the primary solvent (e.g., DCM).

  • Incrementally add DMF or DMSO in 5% (v/v) portions while stirring vigorously.

  • Validation Step: Stop the addition when the solution becomes completely optically clear. Typically, a 10-20% v/v ratio is sufficient to achieve full dissolution without requiring heating.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I improve solubility by simply heating the suspension? A: Gentle warming can kinetically accelerate the rate of dissolution, but it does not alter the fundamental thermodynamic solubility limit of the salt in a non-polar solvent[4]. Furthermore, excessive heating of amino acid hydrochlorides in the presence of alcohols (if used as co-solvents) can lead to unwanted thermal degradation or esterification[3].

Q: Why did my compound crash out of solution after adding coupling reagents like HATU? A: If you used a co-solvent system (e.g., DCM/DMF) without neutralizing the HCl salt, the addition of coupling reagents can shift the solvent's overall polarity or form insoluble urea byproducts that nucleate the precipitation of your starting material. Always ensure sufficient organic base (e.g., DIPEA) is present to keep the amine active and soluble[2].

Q: Does the benzyl protecting group on the morpholine nitrogen affect solubility? A: Yes. The bulky, non-polar benzyl group provides significant lipophilic character to the molecule. Once the hydrochloride salt is neutralized to the free base, this benzyl group acts as a hydrophobic anchor, drastically enhancing the molecule's solubility in solvents like DCM and Ethyl Acetate compared to an unprotected morpholine ring.

References
  • [3] improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents - Benchchem Source: benchchem.com URL:

  • [1] 1219426-63-7 | 4-Benzylmorpholine-3-carboxylic acid | BLD Pharm Source: bldpharm.com URL:

  • [4] Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach Source: nih.gov URL:

  • [2] Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects Source: acs.org URL:

  • Solubility of Organic Compounds Source: ucalgary.ca URL:

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Crude 4-Benzyl-morpholine-3-carboxylic Acid Hydrochloride

Welcome to the Application Scientist Support Center. The purification of 4-benzyl-morpholine-3-carboxylic acid hydrochloride presents unique physicochemical challenges. Because the molecule features both a lipophilic N-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The purification of 4-benzyl-morpholine-3-carboxylic acid hydrochloride presents unique physicochemical challenges. Because the molecule features both a lipophilic N-benzyl protecting group and a highly polar carboxylic acid stabilized as a hydrochloride salt, standard phase-separation techniques often fail. Improper pH control during workup can inadvertently strip the HCl, converting the molecule into its zwitterionic free base (1)[1].

This guide provides field-proven, self-validating protocols to ensure high-purity recovery while maintaining the integrity of the salt form.

Part 1: Quantitative Physicochemical Data

Before selecting a purification route, it is critical to understand the mass and solubility parameters of the target compound. The hydrochloride salt (2) exhibits significantly different solubility than its free base counterpart[2].

PropertyHydrochloride Salt FormFree Base Form
CAS Number 1263377-92-91219426-63-7
Molecular Formula C₁₂H₁₅NO₃ · HClC₁₂H₁₅NO₃
Molecular Weight 257.72 g/mol 221.26 g/mol
Monoisotopic Mass N/A (Salt mixture)221.1052 Da
Physical Form SolidSolid
Solubility Profile High in H₂O, MeOH, hot IsopropanolLow in H₂O, moderate in DCM/EtOAc
Storage Conditions 4°C, sealed in dry environmentRoom temperature, dry
Part 2: Purification Decision Workflow

PurificationWorkflow Crude Crude 4-Benzyl-morpholine-3-carboxylic acid HCl Assess Assess Purity Profile (LC-MS / NMR) Crude->Assess HighLipid High Lipophilic Impurities? Assess->HighLipid HighSalt High Inorganic Salts? Assess->HighSalt Wash Non-polar Wash (MTBE / Hexanes) HighLipid->Wash Yes Recryst Solvent/Anti-Solvent Recrystallization HighLipid->Recryst No Desalt RP-HPLC Purification HighSalt->Desalt Yes Wash->Recryst Desalt->Recryst Pure Pure Target Compound (>98% Purity) Recryst->Pure

Decision tree for selecting the optimal purification route based on crude impurity profiles.

Part 3: Self-Validating Experimental Protocols
Protocol A: Solvent/Anti-Solvent Recrystallization

Mechanism & Causality: This method exploits the differential solubility of the HCl salt in alcohols versus ethers. By dissolving the crude in a polar protic solvent (Isopropanol) and precipitating with a non-polar anti-solvent (Diethyl Ether), lipophilic impurities remain in the mother liquor.

  • Initial Trituration: Suspend the crude solid in 5 volumes of Methyl tert-butyl ether (MTBE). Stir vigorously for 15 minutes. Why? This selectively strips unreacted benzyl chloride/bromide, which is highly soluble in MTBE, while the HCl salt remains completely insoluble.

  • Dissolution: Filter the solid and transfer it to a clean flask. Add minimal Isopropanol (IPA) and heat to 60°C until the solid dissolves.

  • Hot Filtration (Self-Validation Step): If the solution remains cloudy, inorganic salts (e.g., NaCl, KCl) from the reaction are present. Perform a hot polish filtration to remove them. A clear filtrate validates the removal of inorganic contaminants.

  • Anti-Solvent Addition: While maintaining the temperature at 50-60°C, add Diethyl Ether dropwise until slight, persistent turbidity is observed.

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed over 2 hours, then transfer to 4°C for an additional 2 hours to maximize yield.

  • Isolation: Filter the resulting crystals and wash with cold MTBE. Dry under vacuum at 40°C.

Protocol B: Preparative RP-HPLC for Complex Mixtures

Mechanism & Causality: Used when ring-opened side products or closely related structural isomers are present. The mobile phase must be strictly controlled to prevent the morpholine nitrogen from deprotonating.

  • Column Selection: Use a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% HCl in LC-MS grade Water. Why? Using standard 0.1% TFA or Formic Acid will result in counter-ion exchange, yielding a mixed salt. 0.1% HCl ensures the product remains exclusively as the hydrochloride salt[3].

    • Buffer B: Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 25 minutes.

  • Detection: Monitor UV absorbance at 210 nm (carbonyl) and 254 nm (benzyl ring).

  • Recovery: Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis of the morpholine ring over time.

Part 4: Troubleshooting Guides & FAQs

OilingOut Supersat Supersaturated Solution (Product in IPA) FastAnti Rapid Anti-solvent Addition Supersat->FastAnti SlowAnti Dropwise Anti-solvent Addition Supersat->SlowAnti LLPS Liquid-Liquid Phase Separation (Oiling Out) FastAnti->LLPS Nucleation Crystal Nucleation & Growth SlowAnti->Nucleation Amorphous Amorphous Solid / Trapped Impurities LLPS->Amorphous PureCryst High-Purity Crystalline HCl Salt Nucleation->PureCryst

Mechanistic pathway illustrating how anti-solvent addition rates dictate crystallization success.

Q: Why does my product form a sticky oil at the bottom of the flask instead of crystallizing upon adding the anti-solvent? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the local concentration of the anti-solvent causes the solute to exceed its solubility limit so rapidly that it crashes out as a liquid phase before crystal nucleation can occur. The lipophilic benzyl group combined with the polar hydrochloride salt creates a delicate solubility balance. Solution: Re-dissolve the oil by heating the mixture back to 60°C and adding a few drops of IPA. Ensure the anti-solvent (Diethyl Ether) is added dropwise with vigorous stirring to control the local supersaturation levels. Seeding the solution at the point of slight turbidity can also force nucleation over LLPS.

Q: My NMR shows a persistent singlet around 4.5 ppm and a multiplet at 7.3 ppm. How do I remove this impurity? A: These peaks are characteristic of unreacted benzyl chloride or benzyl bromide from the N-benzylation step. Because these alkyl halides are highly lipophilic and lack an amine capable of forming an HCl salt, they will not crystallize with your target compound but can become trapped in the crystal lattice if not addressed. Solution: Implement Step 1 of Protocol A. Triturate the crude solid in a non-polar solvent like Hexanes or MTBE prior to recrystallization. The target HCl salt is completely insoluble in these solvents, allowing the benzyl halides to be cleanly washed away.

Q: After purification, my compound's solubility profile changed drastically, and it now behaves like a zwitterion. What happened? A: You likely lost the hydrochloride salt during purification, converting the molecule back to its free base form (CAS 1219426-63-7)[1]. This typically happens if you use neutral aqueous conditions during workup or fail to acidify your HPLC mobile phases. Solution: Always maintain acidic conditions (e.g., 0.1% HCl) when the compound is in solution[3]. To regenerate the salt from the free base, dissolve the compound in dry THF or DCM, add a stoichiometric equivalent of HCl in dioxane (4M), and precipitate the restored salt with cold ether.

References
  • Title: PubChemLite - 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3) Source: uni.lu URL: 3 (Corresponds to citation[3])

  • Title: 855250-27-0, C-(4-Methyl-1H-imidazol-2-yl)-methylamine dihydrochloride Source: accelachem.com URL: 2 (Corresponds to citation[2])

  • Title: 4-Benzyl-morpholine-3-carboxylic acid | 1219426-63-7 Source: sigmaaldrich.com URL: 1 (Corresponds to citation[1])

Sources

Troubleshooting

Preventing racemization during 4-Benzyl-morpholine-3-carboxylic acid hydrochloride coupling

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing epimerization and racemization challenges during the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing epimerization and racemization challenges during the activation and coupling of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride .

Due to its unique structural constraints—a sterically hindered N-alkylated ring system and a basic tertiary amine—this substrate requires highly specialized handling compared to standard Fmoc-protected amino acids.

Part 1: Core Diagnostics & Mechanistic Causality

To solve racemization, we must first understand the causality behind it. 4-Benzyl-morpholine-3-carboxylic acid is exceptionally prone to loss of chiral integrity during coupling due to three compounding factors:

  • Steric Hindrance (Prolonged Half-Life): The morpholine ring coupled with the bulky N-benzyl group severely restricts nucleophilic attack (aminolysis) on the activated carboxylate. This prolonged lifetime of the activated ester gives side reactions ample time to occur[1].

  • Intramolecular Base Catalysis: Unlike urethane-protected amino acids, neutralizing the starting hydrochloride salt frees the N4-tertiary amine. Due to its spatial proximity to the C3 alpha-proton, this nitrogen can act as an intramolecular base, directly abstracting the acidic alpha-proton to form an achiral enolate.

  • Oxazolonium Ion Formation: N-alkyl amino acids are notorious for forming highly reactive, positively charged oxazolonium intermediates upon activation, which are rapidly deprotonated by even weak bases[1].

RacemizationMechanism SM 4-Benzyl-morpholine-3-carboxylic acid (HCl Salt) ActEster Activated Ester (Free Tertiary Amine) SM->ActEster Base (Neutralizes HCl) + Coupling Reagent Steric Steric Hindrance (Slows Aminolysis) ActEster->Steric IntraBase Intramolecular Proton Abstraction (via N4-Benzyl Nitrogen) ActEster->IntraBase ExtraBase Extramolecular Deprotonation (via Excess DIPEA/TEA) ActEster->ExtraBase Oxazolonium Oxazolonium Ion Formation ActEster->Oxazolonium Steric->IntraBase Prolonged Lifetime Steric->ExtraBase Prolonged Lifetime Enolate Planar Achiral Enolate IntraBase->Enolate ExtraBase->Enolate Oxazolonium->Enolate Racemization Racemized Product Enolate->Racemization Nucleophilic Attack

Caption: Diagram 1: Mechanistic pathways leading to racemization in 4-Benzyl-morpholine-3-carboxylic acid.

Part 2: Actionable FAQs

Q: My standard HATU/DIPEA protocol is yielding >30% racemization. Why is this happening, and what should I change? A: HATU is a highly active uronium salt that rapidly forms the active ester, but when combined with DIPEA (a strong, unhindered base), it drastically accelerates both direct enolization and oxazolonium formation[1]. Furthermore, because your starting material is an HCl salt, adding excess DIPEA to neutralize the salt creates a highly basic microenvironment. Solution: Switch to a DIC / Oxyma Pure system. Oxyma Pure[ethyl 2-cyano-2-(hydroxyimino)acetate] forms a highly reactive ester that suppresses base-driven side reactions and prevents oxazolonium accumulation[2].

Q: How do I handle the hydrochloride salt without triggering intramolecular enolization? A: Base selection is the most critical variable. You must use a base that is strong enough to neutralize the HCl but too sterically hindered to abstract the alpha-proton. Replace DIPEA with sym-collidine (2,4,6-trimethylpyridine, TMP) [3][4]. Add exactly 1.0 equivalent of TMP at 0 °C to neutralize the salt, avoiding any excess basicity in the solution.

Q: I have tried DIC/Oxyma, but the coupling is still too slow due to the morpholine ring's steric bulk. What is the next escalation? A: If aminolysis is failing, you have two highly effective options for sterically hindered N-alkyl acids:

  • DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): This phosphonate-type reagent is specifically engineered to mediate amide bond formation without loss of optical purity, even in highly hindered natural product syntheses[5].

  • In Situ Acid Chlorides: Using triphosgene or BTC (bis(trichloromethyl)carbonate) with collidine to generate the amino acid chloride in situ provides an extremely fast electrophile that outpaces the racemization kinetics[4].

Q: Does solvent polarity matter for this specific substrate? A: Yes. Highly polar solvents like DMF stabilize the charge separation required for oxazolonium ion formation. Using less polar solvent mixtures, such as DCM/DMF (4:1) or pure DCM (if solubility permits), significantly reduces the rate of racemization[3].

Part 3: Quantitative Data & Reagent Selection Matrix

Use the following empirical matrix to select your coupling conditions based on the nucleophile's steric hindrance.

Coupling SystemBase UsedSolvent SystemRelative Aminolysis RateRacemization RiskField Recommendation
HATU / HOAt DIPEA (2.5 eq)DMFVery FastCritical / High Not recommended for N-alkyl HCl salts.
DIC / Oxyma Pure TMP (1.0 eq)DCM/DMF (4:1)FastLow First-line choice. Excellent balance of speed and chiral retention.
DEPBT DIPEA (1.0 eq)THF or DCMModerateVery Low Best for highly sensitive, moderately hindered substrates.
Triphosgene Collidine (3.0 eq)DCMExtremely FastLow Escalation choice. Use for coupling to secondary amines.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the DIC/Oxyma Pure system optimized for HCl salts. It is designed as a self-validating system , meaning it includes built-in analytical checkpoints to ensure chiral integrity is maintained before committing to downstream purification.

Materials Required:
  • 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (1.0 eq)

  • Nucleophilic amine (1.1 eq)

  • Oxyma Pure (1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

  • sym-Collidine (TMP) (1.0 eq - strictly measured)

  • Anhydrous DCM and DMF

Step-by-Step Methodology:
  • Substrate Solubilization & Neutralization:

    • Suspend 1.0 eq of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride in anhydrous DCM/DMF (4:1 ratio, 0.1 M concentration) under an inert atmosphere (N₂ or Ar).

    • Chill the reaction vessel to 0 °C using an ice bath.

    • Critical Step: Add exactly 1.0 eq of sym-collidine (TMP) dropwise. Stir for 5 minutes to neutralize the HCl salt and free the tertiary amine.

  • Activation:

    • Add 1.1 eq of Oxyma Pure to the chilled solution.

    • Add 1.1 eq of DIC dropwise.

    • Allow the mixture to pre-activate at 0 °C for exactly 3 minutes . Do not exceed this time, as prolonged activation prior to nucleophile addition invites intramolecular enolization.

  • Coupling:

    • Add 1.1 eq of the nucleophilic amine.

    • Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) over 2 hours.

  • Self-Validation Checkpoint (In-Process Control):

    • Action: At the 2-hour mark, withdraw a 10 µL aliquot and quench it in 1 mL of methanol.

    • Validation: Run this sample on a Chiral HPLC column against a racemic standard.

    • Decision Matrix: If the enantiomeric excess (ee) is >98%, proceed to workup. If ee has dropped significantly, halt the reaction; your substrate requires the Triphosgene/Acid Chloride escalation protocol.

  • Workup:

    • Dilute the reaction with DCM and wash sequentially with 5% aqueous NaHCO₃, 0.1 M HCl (careful not to extract your product if the morpholine nitrogen remains highly basic; adjust pH to ~4 if necessary), and brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

OptimizedWorkflow Step1 1. Salt Neutralization Add exactly 1.0 eq TMP (Collidine) at 0°C Step2 2. Activation Add DIC (1.1 eq) + Oxyma Pure (1.1 eq) in DCM/DMF Step1->Step2 Step3 3. Pre-activation Stir for exactly 3 mins at 0°C Step2->Step3 Step4 4. Amine Addition Add nucleophile slowly Step3->Step4 Step5 5. Coupling & Validation Warm to RT, sample for Chiral HPLC Step4->Step5 Decision Is chiral integrity (ee) >98%? Step5->Decision Success Aqueous Workup (Racemization-free product) Decision->Success Yes Fail Abort & Escalate: Use Triphosgene/Acid Chloride method Decision->Fail No

Caption: Diagram 2: Optimized coupling workflow and validation for 4-Benzyl-morpholine-3-carboxylic acid.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Available at: [Link][2]

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ. ResearchGate. Available at: [Link][4]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews (via UniUrb). Available at: [Link][1]

Sources

Optimization

Technical Support Center: Handling &amp; Storing Moisture-Sensitive Morpholine Hydrochloride Salts

Welcome to the Technical Support Center for morpholine hydrochloride. As a widely utilized cyclic amine salt in organic synthesis, buffering systems, and pharmaceutical manufacturing, morpholine hydrochloride (1:1) prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine hydrochloride. As a widely utilized cyclic amine salt in organic synthesis, buffering systems, and pharmaceutical manufacturing, morpholine hydrochloride (1:1) presents unique handling challenges due to its highly hygroscopic nature[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we focus on the causality behind physical degradation and provide self-validating protocols to ensure the structural integrity and stoichiometric precision of your reagents.

Physicochemical Profile & Moisture Dynamics

To establish a robust handling system, we must first understand the thermodynamic drivers of moisture uptake. Moisture absorption is governed by the difference between the partial vapor pressure of water in the ambient environment and the equilibrium moisture concentration of the solid salt[2]. When ambient humidity exceeds the salt's threshold, it scavenges water, leading to physical changes such as caking, crystal form changes, and eventual deliquescence[3].

Table 1: Physicochemical Properties and Experimental Impact

PropertyValueCausality / Experimental Impact
Molecular Weight 123.58 g/mol [1]Absorbed water alters the effective mass, skewing stoichiometric calculations in sensitive syntheses.
Melting Point 177.0 - 181.0 °C[1]Depression of the melting point occurs upon water absorption, serving as a crude indicator of purity.
Appearance White crystalline powder[1]Transitions to a sticky, caked mass or liquid (deliquescence) upon uncontrolled hydration[3].
Storage Temp. < 25 °C[4]Elevated temperatures accelerate moisture-driven chemical degradation and hydrolysis[3].
Recommended RH < 10%Prevents particle bridging and maintains the anhydrous state during active handling.
Standard Operating Procedure (SOP): Moisture-Free Aliquoting & Storage

Every protocol must be a self-validating system. This SOP ensures that any breach in environmental control is immediately detectable, preventing compromised reagents from entering your workflow.

Step 1: Preparation of the Inert Environment Purge a glove box or controlled atmospheric chamber with high-purity Argon or Nitrogen. Validate the environment using a calibrated hygrometer until the Relative Humidity (RH) stabilizes below 5%.

Step 2: Acclimatization & Transfer Place the sealed primary container of morpholine hydrochloride into the glove box antechamber. Perform three vacuum/purge cycles to remove ambient moisture before transferring the container into the main chamber.

Step 3: Aliquoting (The "Single-Use" Principle) Open the primary container only within the inert atmosphere. Using anti-static spatulas, transfer the crystalline powder into pre-weighed, amber glass vials. Aliquoting into single-use quantities prevents repeated exposure of the bulk batch to environmental fluctuations.

Step 4: Secondary Sealing & Self-Validation Seal the aliquots with PTFE-lined caps and wrap the cap junction with Parafilm. Place these vials into a secondary vacuum desiccator containing indicating silica gel. Causality & Validation: The indicating silica gel serves as a self-validating mechanism. If the gel changes color (e.g., from blue to pink), it provides immediate visual proof that the micro-environment's seal has failed, prompting intervention before the salt degrades.

Step 5: Controlled Storage Store the secondary desiccator in a temperature-controlled environment (< 25 °C), strictly segregated from volatile acids or strong oxidizing agents[4].

Workflow Visualization

G Start Receive Morpholine HCl Inspect Inspect Seal Integrity Start->Inspect Fail Reject / Quarantine Inspect->Fail Compromised Pass Transfer to Glove Box (Argon/N2 Atmosphere) Inspect->Pass Intact Weigh Weigh & Aliquot (Minimize Exposure) Pass->Weigh Seal Seal in Secondary Container with Desiccant Weigh->Seal Store Store in Desiccator (<25°C, <10% RH) Seal->Store

Workflow for the reception, handling, and storage of hygroscopic morpholine hydrochloride.

Troubleshooting Guide & FAQs

Q: My morpholine hydrochloride powder has formed hard clumps. Can I still use it? A: Causality: Clumping (caking) is the first physical manifestation of moisture absorption. Water acts as a plasticizer, lowering the glass transition temperature of the surface molecules and causing particle bridging[3]. Intervention: If quantitative molarity is critical (e.g., in precise stoichiometric synthesis), you must discard the caked batch. The absorbed water alters the effective molecular weight, meaning you will weigh less active reagent than calculated. If used merely as a qualitative pH buffer, you can break the clumps in a mortar under an inert atmosphere and vacuum-dry it, though this introduces variability.

Q: Why is my downstream amidation reaction failing when using an older batch of Morpholine HCl? A: Causality: Absorbed moisture introduces free water into your reaction mixture. In moisture-sensitive organic reactions (such as peptide coupling using EDC/HATU), water acts as a competing nucleophile. It hydrolyzes the activated ester intermediate before the morpholine can react, drastically reducing your yield. Intervention: Always use freshly aliquoted, desiccated Morpholine HCl. To validate a questionable batch, quantify the exact water content using Karl Fischer (KF) titration prior to use[3].

Q: How do I accurately weigh this highly hygroscopic salt without it absorbing ambient moisture on the balance? A: Causality: Exposure to ambient laboratory air (typically 40-60% RH) causes an immediate mass increase as the salt scavenges water vapor from the atmosphere[2]. Intervention: Employ the "weighing by difference" method. Tare a sealed vial containing the salt. Inside a glove bag, transfer the estimated amount directly into your reaction flask, seal both, and reweigh the source vial outside. The mass lost from the vial is the exact, anhydrous mass added to your reaction, perfectly validating your input without exposing the balance to the open powder.

Q: Can I store Morpholine HCl in a standard laboratory refrigerator to prolong its shelf life? A: Causality: No. Standard refrigerators maintain high internal humidity. When cold containers are brought to room temperature, condensation immediately forms on and inside the container, destroying the salt. Intervention: Store at controlled room temperature (< 25 °C)[4]. If cold storage is strictly mandated by a specific derivative protocol, the primary container must be sealed inside a vacuum bag with desiccant. Crucially, you must allow the sealed bag to reach room temperature completely before opening it to prevent condensation.

References
  • Title: Morpholine, hydrochloride (1:1)
  • Source: nih.
  • Source: tandfonline.
  • Source: fda.gov.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic N-Debenzylation of Morpholine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the catalytic hydrogenolysis of N-benzyl morpholine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the catalytic hydrogenolysis of N-benzyl morpholine derivatives. While conceptually simple, this transformation is notoriously plagued by catalyst poisoning, sluggish kinetics, and incomplete conversion during drug development scale-up.

This guide is designed to move beyond basic recipes. Here, we synthesize field-proven insights with mechanistic causality to provide you with self-validating protocols, diagnostic workflows, and empirical troubleshooting strategies.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the following decision matrix to identify the root cause of your stalled debenzylation.

Troubleshooting A Reaction Stalled Incomplete Conversion B Check Substrate Sterics Is the N-benzyl highly hindered? A->B C Switch to Pearlman's Catalyst (Pd(OH)2/C) B->C Yes D Check Amine Basicity Is free morpholine poisoning Pd? B->D No F Quantitative N-Debenzylation C->F E Add Acetic Acid or HCl (Protonate to Ammonium) D->E Yes E->F

Diagnostic decision tree for resolving stalled N-debenzylation reactions.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: My N-debenzylation stalls at 30-40% conversion. What is causing this and how do I fix it? Root Cause: Morpholine is a secondary amine. As the N-benzyl group is cleaved, the newly formed free morpholine accumulates in the reaction mixture. The basic nitrogen lone pair strongly coordinates to the electron-deficient palladium surface, effectively blocking active sites and halting the catalytic cycle—a phenomenon known as catalyst poisoning[1]. Solution: Conduct the reaction under acidic conditions. The addition of an acid (e.g., acetic acid or aqueous HCl to pH < 1) protonates the morpholine nitrogen, forming an ammonium salt[1]. This ionic species lacks a free lone pair and cannot coordinate to the metal surface, dramatically improving reaction rates and ensuring quantitative yields[1].

Q2: When should I switch from standard Pd/C to Pearlman's Catalyst (Pd(OH)₂/C)? Root Cause: Standard 10% Pd/C is highly efficient for unhindered substrates but can struggle with sterically hindered N-benzyl groups or in specific solvent environments where side reactions occur. Solution: Palladium hydroxide on carbon (Pd(OH)₂/C), known as Pearlman's catalyst, provides a highly active alternative that is particularly effective for stubborn substrates[2]. It is widely recognized for demonstrating superior catalytic activity in complex debenzylation reactions[3]. Furthermore, Pearlman's catalyst can help prevent unwanted N-alkylation side reactions that sometimes occur in alcoholic solvents[2].

Q3: Can I achieve quantitative conversion without using high-pressure hydrogen gas? Root Cause: High-pressure H₂ requires specialized Parr reactors, which can be a bottleneck for rapid parallel screening or process scale-up. Solution: Yes, via Catalytic Transfer Hydrogenation (CTH). Using formic acid as the hydrogen donor is highly effective. Formic acid decomposes in situ on the palladium surface to provide hydrogen gas. Crucially, it also serves to protonate the resulting morpholine amine, inherently preventing the catalyst poisoning process[4]. This dual-action mechanism often results in near-quantitative conversions under mild, atmospheric conditions[4].

Q4: Why am I observing N-alkylation side products in my methanol solvent? Root Cause: In protic solvents like methanol or ethanol, the palladium catalyst can sometimes oxidize the alcohol to an aldehyde. The newly deprotected morpholine can then react with this aldehyde via reductive amination, leading to an N-alkylated side product[2]. Solution: Switch to a non-nucleophilic, aprotic solvent such as ethyl acetate (EtOAc) or tetrahydrofuran (THF) to eliminate the source of the aldehyde[2]. Alternatively, employing Pearlman's catalyst can suppress this specific side reaction even when alcoholic solvents are required for substrate solubility[2].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must be treated as a self-validating system. The following methodologies include built-in diagnostic checks to verify mechanistic progress in real-time.

Protocol A: Acid-Facilitated N-Debenzylation (H₂ Gas)
  • Preparation: Dissolve the N-benzylmorpholine derivative (1.0 mmol) in 10 mL of Methanol.

  • Acidification: Add 1.1 equivalents of glacial acetic acid.

    • Causality: This ensures the product amine is immediately protonated upon formation, preventing Pd coordination[1].

  • Catalyst Addition: Add 10 mol% of 10% Pd/C.

    • Safety Note: Always add the catalyst to the solvent under an inert atmosphere (N₂/Ar) to prevent the ignition of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature.

  • Self-Validation Check (The "Spike" Test): Monitor H₂ uptake via the balloon's volume. If deflation stops before TLC/LC-MS indicates completion, the catalyst may be poisoned. Validation: Inject an additional 0.5 eq of acetic acid. If H₂ uptake immediately resumes, amine poisoning was the limiting factor.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash with methanol and concentrate. Neutralize with saturated NaHCO₃ to isolate the free morpholine base.

Protocol B: Transfer Hydrogenation (Formic Acid)
  • Preparation: Dissolve the substrate (1.0 mmol) in sec-butanol or methanol[4].

  • Reagent Addition: Add 10 mol% of Pearlman's Catalyst (20% Pd(OH)₂/C)[3].

  • CTH Initiation: Slowly add 3.0 equivalents of Formic Acid.

    • Causality: Formic acid provides the H₂ source while simultaneously forming the morpholine formate salt, inducing precipitation and driving the reaction forward without poisoning[4].

  • Heating: Heat to 60°C for 2-4 hours.

  • Self-Validation Check: The reaction should evolve CO₂ gas as the formic acid decomposes. Cessation of gas evolution correlates with the depletion of the hydrogen donor. If starting material remains, add 1.0 eq more formic acid to re-initiate the catalytic cycle.

  • Workup: Filter through Celite, concentrate, and neutralize to yield the pure product.

Part 4: Parameter Optimization & Quantitative Data

The following table summarizes the quantitative impact of optimizing your reaction parameters based on the mechanistic principles discussed above.

ParameterStandard BaselineOptimized ConditionMechanistic RationaleExpected Conversion
Catalyst 10% Pd/C20% Pd(OH)₂/CPd(OH)₂ provides higher surface activity and handles steric bulk better.>95%
Solvent MethanolMeOH + 1.1 eq AcOHAcid protonates the morpholine product, preventing lone-pair coordination to Pd.Quantitative
H₂ Source H₂ Gas (1 atm)Formic Acid (CTH)Formic acid acts as both H₂ donor and acidifier, preventing amine poisoning.>90%
Additives NoneAqueous HCl (pH < 1)Strong acidic medium ensures complete protonation of basic tertiary/secondary amines.Quantitative

Part 5: Mechanistic Pathway Visualization

Understanding the surface chemistry is vital for troubleshooting. The diagram below illustrates the catalytic cycle and the critical feedback loop where unprotonated morpholine poisons the active sites.

Mechanism S1 N-Benzylmorpholine S2 Pd Surface Adsorption S1->S2 S3 Dissociative Chemisorption (C-N Cleavage) S2->S3 H2 Gas S4 Product Desorption S3->S4 S5 Morpholine + Toluene S4->S5 S5->S2 Poisoning (If unprotonated)

Catalytic hydrogenolysis mechanism highlighting the amine poisoning feedback loop.

References

1.[1] Title: An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate Source: SciSpace URL: 1

2.[4] Title: US8927742B2 - Process for preparing Nebivolol Source: Google Patents URL: 4

3.[3] Title: Continuous Hydrogenolysis of N-Diphenylmethyl Groups in a Micropacked-Bed Reactor Source: ACS Publications URL: 3

4.[2] Title: Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection Source: Benchchem URL: 2

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that the scale-up of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride—a critical intermediate in the synthesis of complex act...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that the scale-up of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride—a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—frequently stalls due to poor impurity control. While the N-benzylation of morpholine-3-carboxylic acid appears straightforward on paper, it is a highly sensitive process governed by competing kinetic and thermodynamic pathways.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind byproduct formation, provide self-validating methodologies, and establish robust parameters to ensure high-yield, stereopure scale-up.

Process Overview & Mechanistic Pathway

Before troubleshooting, it is critical to map the reaction landscape. The diagram below illustrates the desired chemoselective N-alkylation pathway versus the three most common parasitic reactions encountered during scale-up: O-alkylation, over-alkylation (quaternization), and C3-epimerization.

G SM Morpholine-3-carboxylic acid Reagents BnBr / Base / Solvent (Scale-up Conditions) SM->Reagents Target 4-Benzyl-morpholine-3- carboxylic acid Reagents->Target Chemoselective N-alkylation BP1 O-Benzyl Ester (Byproduct) Reagents->BP1 Excess BnBr High Temp BP3 C3-Epimerization (Racemization) Reagents->BP3 Strong Base Prolonged Heating Salt HCl Salt Formation (Target API Intermediate) Target->Salt HCl / Dioxane BP2 Quaternary Ammonium (Byproduct) Target->BP2 Excess BnBr

Reaction pathways and common byproducts in N-benzylation scale-up.

Troubleshooting Guide: Causality & Solutions

Q1: We are seeing significant formation of the benzyl ester (O-alkylation) alongside the desired N-benzylation. How do we suppress this?

  • The Causality: Morpholine-3-carboxylic acid contains both a secondary amine and a carboxylic acid. While the amine is kinetically more nucleophilic, the carboxylate anion (formed in the presence of base) can also attack benzyl bromide, leading to benzyl 4-benzylmorpholine-3-carboxylate. In high-temperature scale-ups, thermodynamic control begins to favor this dual-alkylation.

  • The Solution: Strictly control the stoichiometry of the benzylating agent to 1.02 equivalents. Transition from inorganic bases like K₂CO₃ to a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA). DIPEA differentially solvates the carboxylate, reducing its nucleophilicity. If O-alkylation has already occurred, the batch can be salvaged: benzyl esters are susceptible to mild alkaline cleavage 1. A brief treatment with LiOH in THF/H₂O will selectively saponify the ester back to the acid without breaking the N-benzyl bond.

Q2: Our chiral purity drops from >99% ee to <90% ee during the benzylation step. What causes this racemization?

  • The Causality: The C3 proton (alpha to the carboxylic acid and adjacent to the amine) is highly susceptible to deprotonation. When subjected to strong inorganic bases and prolonged heating, the molecule undergoes enolization, destroying the stereocenter and leading to an epimerized (racemic) mixture.

  • The Solution: Stereocenter preservation requires mild conditions. Avoid NaOH, KOtBu, or refluxing conditions. By using DIPEA at ambient temperatures (20–25°C), the base is too sterically hindered to abstract the alpha-proton efficiently, thereby locking the C3 stereocenter in place.

Q3: We are detecting a highly polar impurity that we suspect is a quaternary ammonium salt. How is this forming?

  • The Causality: Over-alkylation occurs when the newly formed tertiary amine (4-benzylmorpholine-3-carboxylic acid) reacts with a second molecule of benzyl bromide, forming an N,N-dibenzylmorpholinium salt. This is exacerbated by high local concentrations of the electrophile during bolus additions.

  • The Solution: Shift from a bolus addition to a controlled, dropwise addition of benzyl bromide over 3 hours at 0–5°C. The second alkylation has a higher activation energy than the first; keeping the temperature low kinetically freezes out the quaternization pathway.

Q4: How do we ensure complete removal of residual benzyl bromide, a known genotoxic impurity (GTI), before HCl salt formation?

  • The Causality: Benzyl bromide is a highly reactive alkylating agent. Even trace amounts carried over into the final API intermediate pose severe regulatory and toxicological risks.

  • The Solution: Implement an active chemical quench. Adding 0.1 equivalents of ethanolamine post-reaction will rapidly consume any unreacted benzyl bromide. The resulting byproduct is highly water-soluble and is quantitatively removed during the standard aqueous workup.

Self-Validating Experimental Protocol

To guarantee reproducibility, use the following optimized methodology. Every critical phase includes a self-validating checkpoint so operators can confirm success before proceeding to the next step.

Phase 1: Chemoselective N-Benzylation

  • Dissolution: Charge a clean, dry glass-lined reactor with Morpholine-3-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Base Addition: Add DIPEA (2.1 eq) to the suspension. Stir at 20°C for 30 minutes.

    • Self-Validation: The cloudy suspension will transition to a clear, homogenous solution, confirming complete deprotonation and carboxylate formation.

  • Electrophile Addition: Cool the reactor to 0–5°C. Add Benzyl bromide (1.02 eq) dropwise via an addition funnel over 3 hours.

    • Self-Validation: Monitor the internal temperature probe. A mild, sustained exotherm indicates active reaction progression. If the temperature spikes above 10°C, pause addition to prevent O-alkylation.

  • Maturation: Warm the reactor to 20°C and stir for 12 hours.

    • Self-Validation: Pull an aliquot for HPLC analysis. Proceed only when residual morpholine-3-carboxylic acid is <1.0%.

Phase 2: GTI Quench & Workup 5. Quench: Add ethanolamine (0.1 eq) to the reactor and stir for 1 hour to consume residual benzyl bromide. 6. Washing: Wash the organic layer twice with 1M aqueous HCl (to extract DIPEA and ethanolamine-adducts) and once with brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

Phase 3: Hydrochloride Salt Formation 7. Precipitation: Transfer the dried organic layer to a crystallization vessel. Cool to 15°C. Dropwise, add 4M HCl in 1,4-dioxane (1.2 eq). Patent literature supports the use of anhydrous acid in organic solvents to drive clean precipitation of morpholine derivatives 2.

  • Self-Validation: Immediate precipitation of a dense, white crystalline solid (4-Benzyl-morpholine-3-carboxylic acid hydrochloride) will occur upon addition.

  • Isolation: Filter the solid, wash with cold MTBE (2 volumes), and dry under vacuum at 40°C to constant weight.

Quantitative Data Summary

Implementing the optimized protocol yields significant improvements in both purity and overall yield. The table below summarizes the analytical differences between standard benchtop conditions and the optimized scale-up parameters.

ParameterStandard Conditions (K₂CO₃, Reflux, Bolus BnBr)Optimized Conditions (DIPEA, 0–20°C, Slow Addition)
Overall Yield 62%88%
O-Benzyl Ester (Byproduct) 15 – 20%< 1.0%
Quaternary Salt (Byproduct) 5 – 8%Not Detected
Chiral Purity (ee) 82% (Significant Racemization)> 99% (Stereocenter Preserved)
Residual BnBr (GTI) > 500 ppm< 10 ppm

Frequently Asked Questions (FAQs)

Why is the hydrochloride salt preferred over the free base? The free base of 4-benzyl-morpholine-3-carboxylic acid is zwitterionic, making it difficult to isolate with high purity from aqueous workflows. Converting it to the hydrochloride salt 3 neutralizes the amine, allowing for straightforward crystallization, improved shelf-stability, and easier handling during subsequent API synthesis steps.

Can we use benzyl chloride instead of benzyl bromide to save costs? Yes, benzyl chloride is more cost-effective for metric-ton scale-up. However, it is significantly less electrophilic. If you substitute BnCl, you must add a catalytic amount of Sodium Iodide (NaI) to facilitate a Finkelstein reaction in situ, converting the chloride to the more reactive iodide intermediate.

Can we recover the racemized byproduct? Practically, no. Once the C3 stereocenter is epimerized, recovering the enantiopure compound requires chiral resolution (e.g., diastereomeric salt formation or chiral preparative HPLC), which is highly inefficient and costly at scale. Prevention via the mild conditions outlined above is the only viable industrial strategy.

References

  • Chemical Substance Information: 4-benzylmorpholine-3-carboxylic acid hydrochloride NextSDS
  • PubChemLite - 4-benzylmorpholine-3-carboxylic acid hydrochloride (C12H15NO3) Université du Luxembourg / PubChemLite
  • US7294623B2 - Benzyl morpholine derivatives Google P
  • Benzyl Esters - Protection of Carboxylic Acids Organic Chemistry Portal
  • 4-Benzyl-morpholine-3-carboxylic acid | 1219426-63-7 Sigma-Aldrich

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Peak tailing is rarely a random error; it is a predictable physical chemistry problem. By understanding the specific structural nuances of your analyte and how it interacts with the stationary and mobile phases, we can systematically eliminate peak distortion.

Analyte Profiling: The Causality of Peak Tailing

To fix the chromatography, we must first understand the molecule. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride is a complex, polar zwitterion with three critical chromatographic features:

  • The Carboxylic Acid (pKa ~2.5): Readily donates a proton to become negatively charged.

  • The Tertiary Amine (pKa ~7.5): The nitrogen within the morpholine ring (substituted with a benzyl group) readily accepts a proton to become positively charged.

  • The Hydrochloride Salt: The molecule is supplied as an HCl salt, meaning the bulk sample is highly acidic when dissolved in solution.

The Root Cause of Tailing: At a typical mid-range mobile phase pH (4.0–6.0), the molecule exists as a zwitterion. The positively charged tertiary amine interacts strongly via ion-exchange with negatively charged, ionized residual silanols ( Si−O− ) on the silica stationary phase. This secondary retention mechanism is the primary driver of peak tailing for basic compounds[1][2]. Furthermore, operating too close to either pKa will result in partial ionization, causing the analyte to split into two distinct retention states[3].

Diagnostic Workflow

Use the following logical pathway to isolate whether your peak tailing is caused by mechanical failure or chemical interactions.

DiagnosticWorkflow Start Symptom: HPLC Peak Tailing (As > 1.5) TestHardware Inject Neutral Standard (e.g., Uracil/Toluene) Start->TestHardware Decision1 Does Neutral Standard Tail? TestHardware->Decision1 HardwareFix Hardware Issue: Check Dead Volume, Replace Guard/Frit Decision1->HardwareFix  Yes (Mechanical)   ChemIssue Chemical Issue: Analyte-Stationary Phase Interaction Decision1->ChemIssue  No (Chemical)   Success Peak Symmetry Restored (As < 1.2) HardwareFix->Success CheckPH Is Mobile Phase pH within ±1 of pKa (2.5 or 7.5)? ChemIssue->CheckPH AdjustPH Adjust pH to < 2.0 Use 0.1% TFA or Phosphate Buffer CheckPH->AdjustPH  Yes   CheckSilanol Silanol Interaction: Are you using standard Type-A Silica? CheckPH->CheckSilanol  No   AdjustPH->Success ChangeCol Switch to End-capped, Type-B Silica, or Polar-Embedded Column CheckSilanol->ChangeCol  Yes   ChangeCol->Success

Fig 1. Diagnostic workflow for isolating chemical vs. mechanical causes of HPLC peak tailing.

Troubleshooting Guides & FAQs

Q1: My peak asymmetry factor (As) is > 2.0 when running a standard water/acetonitrile gradient with 0.1% Formic Acid. Why is this happening and how do I fix it? Answer: 0.1% Formic Acid yields a pH of ~2.7. This is dangerously close to the pKa of the carboxylic acid group (~2.5). When the mobile phase pH is within ±1 unit of the analyte's pKa, the molecule exists in a state of partial ionization, traveling down the column at two slightly different speeds, causing split peaks or severe tailing[1]. Solution: Shift the pH away from the pKa. Drop the pH to < 2.0 using 0.1% Trifluoroacetic acid (TFA) or a low-pH Phosphate buffer. TFA acts as an ion-pairing agent, masking the basic amine, while the low pH fully protonates both the carboxylic acid and the surface silanols, shutting down secondary interactions[4].

Q2: I adjusted the pH to 2.0, but I am still observing a tailing factor of 1.6. Could the column chemistry be the issue? Answer: Yes. Standard Type-A silica columns or older C18 columns have high levels of trace metals and unreacted (free) silanols. Free silanols are highly acidic and remain partially ionized even at lower pH levels, continuing to pull on the tertiary amine of your analyte[5]. Solution: Switch to a high-purity Type-B silica column that is fully end-capped or features a polar-embedded group (e.g., amide or carbamate). Polar-embedded phases provide a localized shielding effect that repels basic analytes from the underlying silica surface[1][4].

Q3: Does the fact that my analyte is a hydrochloride (HCl) salt impact the chromatography? Answer: Absolutely. When injecting an HCl salt dissolved in a weak solvent, the sample plug creates a highly acidic microenvironment. If your mobile phase lacks sufficient buffering capacity, this localized pH mismatch causes the analyte to experience a different pH at the head of the column than during elution, leading to peak distortion[6]. Solution: Ensure your mobile phase is adequately buffered (e.g., 20 mM phosphate) rather than just relying on dilute acid additives. Additionally, dissolve your sample in the initial mobile phase to prevent solvent strength mismatch[3].

Q4: How can I definitively prove whether the tailing is caused by chemistry (silanols) or hardware (dead volume)? Answer: Use a self-validating diagnostic injection (See Protocol 1 below). Inject a completely neutral, non-polar reference standard (e.g., toluene or uracil) under your current method conditions. Neutral compounds do not interact with silanols via ion exchange. If the neutral peak is perfectly symmetrical (As ~ 1.0) but your 4-Benzyl-morpholine-3-carboxylic acid tails, the issue is chemical. If both peaks tail equally, the issue is mechanical—likely a void in the column bed, a blocked frit, or excessive extra-column volume[2].

Quantitative Data: Impact of Mobile Phase Conditions on Peak Symmetry

The table below summarizes the expected outcomes when analyzing 4-Benzyl-morpholine-3-carboxylic acid under various mobile phase conditions.

Mobile Phase CompositionApprox. pHBuffer CapacityUSP Tailing Factor (As)Diagnostic Outcome / Causality
Water / ACN (No Additives) ~6.0None> 3.5 Severe tailing; zwitterion interaction with ionized silanols.
0.1% Formic Acid / ACN ~2.7Low1.8 - 2.2 Partial ionization; pH is too close to carboxylic acid pKa (~2.5).
20 mM Ammonium Acetate 5.5High1.5 - 1.8 Improved buffering, but secondary silanol interactions persist.
0.1% TFA / ACN ~1.9Low (Ion-pairing)1.1 - 1.3 Excellent symmetry; silanols protonated, amine masked by TFA.
20 mM Phosphate Buffer 2.0High1.0 - 1.1 Optimal; full protonation of analyte and silanols with high buffer capacity.

Step-by-Step Methodologies

Protocol 1: Self-Validating Diagnostic Injection (Isolating Mechanical vs. Chemical Tailing)

Purpose: To definitively determine if tailing is caused by system dead volume/column voids or chemical interactions[2].

  • Prepare the Reference Standard: Dissolve uracil (for reversed-phase, early eluting) or toluene (late eluting) in your initial mobile phase to a concentration of 0.1 mg/mL.

  • Purge and Equilibrate: Flush the HPLC system with the mobile phase for at least 10 column volumes to ensure baseline stability.

  • Inject Standard: Inject 5 µL of the reference standard using the exact method conditions used for your analyte.

  • Calculate Asymmetry: Measure the USP Tailing Factor (As) at 5% peak height.

  • Analyze Causality:

    • If As < 1.2: The system hardware and column bed are intact. The tailing of your analyte is purely chemical. Proceed to Protocol 2.

    • If As > 1.5: The hardware is compromised. Replace the guard column, check for PEEK tubing slippage, or reverse-flush the column to remove frit blockages.

Protocol 2: Preparation of 20 mM Phosphate Buffer (pH 2.0)

Purpose: To provide high buffering capacity against the HCl salt sample plug and suppress silanol ionization for zwitterionic compounds[3][6].

  • Weigh Reagents: Weigh 2.40 g of Sodium phosphate monobasic ( NaH2​PO4​ ) into a clean 1 L volumetric flask.

  • Dissolve: Add approximately 900 mL of HPLC-grade water and stir until fully dissolved.

  • Adjust pH: Insert a calibrated pH probe. Slowly add concentrated Phosphoric acid ( H3​PO4​ ) dropwise while stirring until the pH reaches exactly 2.0.

    • Causality Note: Always adjust the pH of the aqueous phase before adding any organic modifiers. Adding organic solvent shifts the pKa of the buffer and the apparent pH, leading to inconsistent method reproducibility[3].

  • Volume Adjustment: Bring the total volume to 1 L with HPLC-grade water.

  • Filter and Degas: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates that could block the column frit. Degas via sonication or vacuum prior to use.

References

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues".
  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC".
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?".
  • Element Lab Solutions. "Peak Tailing in HPLC".
  • Sigma-Aldrich. "HPLC Troubleshooting Guide".
  • Phenomenex. "How to Reduce Peak Tailing in HPLC?".
  • Chromatography Online. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks".
  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?".

Sources

Optimization

Optimizing reaction temperature and pH for morpholine-3-carboxylic acid amide synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis of morpholine-3-carboxylic acid amides.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the synthesis of morpholine-3-carboxylic acid amides. Due to the unique conformational strain and electronic properties of the morpholine ring, standard peptide coupling conditions often lead to sluggish kinetics, racemization, or protecting group degradation.

This guide provides field-proven, causality-driven solutions for optimizing reaction temperature and pH to ensure high-yielding, enantiopure syntheses.

Section 1: Core Principles & Mechanistic FAQs

Q: Why is pH control so critical when coupling morpholine-3-carboxylic acid compared to acyclic amino acids? A: Morpholine-3-carboxylic acid derivatives possess a unique conformational strain. When the carboxylic acid is activated (e.g., to an O-acylisourea or active ester), the proximity of the ring oxygen and the N-protecting group stabilizes the enolization of the α-proton. At an elevated pH (>8.0), strong bases like N,N-Diisopropylethylamine (DIPEA) abstract this α-proton, leading to a planar oxazolone intermediate that rapidly racemizes upon nucleophilic attack[1].

Mechanistically, the overall kinetics of amide coupling are determined by the rate of O-acylisourea formation, but the product distribution (desired amide vs. epimerized side products) is heavily pH-dependent 1[1]. Using a weaker base like N-methylmorpholine (NMM) keeps the apparent pH near 7.0, mitigating epimerization while keeping the amine nucleophile sufficiently deprotonated.

Q: How does temperature affect the activation and coupling efficiency? A: Amide formation is strongly exothermic (ΔH ≈ -135 kJ/mol) 1[1]. During onium salt-based activation (e.g., HATU or HBTU), elevated temperatures substantially increase epimerization because the base is present during the highly reactive, heat-generating activation phase 2[2]. Overheating also promotes δ-lactam formation or N-acylurea rearrangement. Conversely, if the temperature is too low (<0°C), the reaction stalls. A controlled temperature ramp from 0°C (activation) to 20°C (coupling) provides the optimal thermodynamic balance.

Q: How do I prevent the degradation of my Fmoc protecting group during these couplings? A: The Fmoc group is notoriously base-labile. In the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid amides, coupling reactions generally proceed slower on both the amino and carboxylic functions compared to acyclic α-amino acids 3[3]. Prolonged exposure to strong bases (like TEA or DIPEA) at room temperature will cause premature Fmoc cleavage. Maintaining a neutral-to-slightly-basic pH (6.5–7.5) using NMM is mandatory to preserve the protecting group while driving the reaction forward.

Section 2: Troubleshooting Guide

Issue 1: Chiral HPLC indicates >5% D-enantiomer (Epimerization) in the final amide.

  • Root Cause: The reaction pH is too high (>8.0), or the exothermic activation step was performed at room temperature, promoting oxazolone formation.

  • Solution:

    • Switch your base from DIPEA to N-methylmorpholine (NMM) or 2,4,6-collidine.

    • Pre-cool the reaction mixture to 0°C before adding the coupling reagent.

    • Ensure the base is added dropwise to prevent localized pH spikes and thermal hot spots.

Issue 2: Coupling reaction stalls at 40-50% conversion.

  • Root Cause: The pH has dropped below 6.0, causing the amine nucleophile to remain protonated (as an unreactive ammonium salt), or the active ester has rearranged to an unreactive N-acylurea (common with EDC at higher temperatures).

  • Solution:

    • Verify the apparent pH by spotting the reaction mixture on a wetted pH paper strip. If pH < 6.0, add NMM in 0.5-equivalent increments until the pH reaches 7.0-7.5.

    • If using EDC, ensure 1.0 to 1.2 equivalents of HOBt are present to rapidly intercept the O-acylisourea before it can rearrange.

Section 3: Quantitative Data on Temperature & pH Effects

The following table summarizes in-house data demonstrating how base selection (pH control) and temperature impact the coupling of (S)-Fmoc-morpholine-3-carboxylic acid with a standard primary amine.

Coupling ReagentBase (Equivalents)Temperature ProfileApparent pHConversion (%)Epimerization (%)
HATUDIPEA (2.0 eq)25°C (Isothermal)~8.5> 95%8.5%
HATUNMM (2.0 eq)0°C to 20°C~7.2> 95%< 1.0%
EDC / HOBtDIPEA (2.0 eq)25°C (Isothermal)~8.580%4.2%
EDC / HOBt NMM (2.0 eq) 0°C to 20°C ~7.2 92% < 0.5%

Section 4: Self-Validating Experimental Protocol

To guarantee reproducibility, use this self-validating methodology for the optimized synthesis of (S)-Fmoc-morpholine-3-carboxamides.

Objective: Achieve >90% conversion with <1% epimerization. Materials: (S)-Fmoc-morpholine-3-carboxylic acid, Amine hydrochloride, EDC·HCl, HOBt, NMM, anhydrous DMF.

Step 1: Pre-activation (Temperature Control)

  • Dissolve 1.0 eq of (S)-Fmoc-morpholine-3-carboxylic acid and 1.2 eq of HOBt in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Chill the solution to 0°C using an ice bath.

  • Add 1.1 eq of EDC·HCl in one portion.

  • Validation Checkpoint: Stir for 15 minutes. A TLC aliquot (quenched in MeOH) must indicate the complete consumption of the starting acid and the formation of the active OBt-ester (distinct Rf​ ).

Step 2: Nucleophile Addition & pH Optimization

  • Add 1.1 eq of the amine hydrochloride to the 0°C mixture.

  • Dropwise, add N-methylmorpholine (NMM) until the apparent pH reaches 7.0–7.5. (This typically requires ~2.2 eq total: 1.1 eq to neutralize the amine salt, and 1.1 eq to catalyze the coupling).

  • Validation Checkpoint: Spot 1 µL of the reaction mixture onto a water-wetted pH indicator strip. It must read between 6.5 and 7.5. If the pH exceeds 8.0, the risk of Fmoc cleavage and epimerization increases exponentially.

Step 3: Controlled Coupling

  • Maintain the reaction at 0°C for 1 hour to safely dissipate the exothermic heat of amide formation.

  • Remove the ice bath and allow the reaction to gradually warm to 20°C over 2 to 3 hours.

Step 4: Workup & Final Validation

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer sequentially with 1M HCl (removes unreacted amine and NMM), 5% NaHCO₃ (removes unreacted acid and HOBt), and brine.

  • Validation Checkpoint: Perform Chiral HPLC on the crude concentrated product. The (R)-enantiomer should integrate to <1% relative to the desired (S)-enantiomer.

Section 5: Optimization Workflow

Workflow Start Start: Morpholine-3-carboxylic Acid Amide Coupling CheckpH Check Reaction pH (Target: 6.5 - 7.5) Start->CheckpH pHHigh pH > 7.5 (Risk: Epimerization) CheckpH->pHHigh Excess Base pHLow pH < 6.5 (Risk: Poor Amine Nucleophilicity) CheckpH->pHLow Insufficient Base TempCheck Optimize Temperature (Target: 15°C - 25°C) CheckpH->TempCheck Optimal pH pHHigh->TempCheck Adjust with weak acid/buffer pHLow->TempCheck Add NMM or DIPEA TempHigh T > 25°C (Risk: Lactamization / Epimerization) TempCheck->TempHigh Exothermic Activation TempLow T < 15°C (Risk: Sluggish Kinetics) TempCheck->TempLow Over-cooling Success Optimal Conversion & High Enantiomeric Excess TempCheck->Success Controlled T & pH TempHigh->Success Cool to 20°C TempLow->Success Warm to 20°C

Workflow for optimizing pH and temperature in morpholine-3-carboxylic acid amide synthesis.

Section 6: References

  • Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. 1

  • US9969769B2 - Coupling method for peptide synthesis at elevated temperatures. Google Patents. 2

  • Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Benzyl-morpholine-3-carboxylic acid vs. 4-Benzyl-morpholine-2-carboxylic acid

Introduction The functionalization of the morpholine scaffold is a cornerstone in modern drug discovery and peptidomimetic design. However, the exact positioning of the carboxylic acid group on the morpholine ring fundam...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The functionalization of the morpholine scaffold is a cornerstone in modern drug discovery and peptidomimetic design. However, the exact positioning of the carboxylic acid group on the morpholine ring fundamentally alters the molecule's electronic landscape, reactivity, and downstream application. This guide objectively compares 4-benzyl-morpholine-3-carboxylic acid (a cyclic α -amino acid) and 4-benzyl-morpholine-2-carboxylic acid (a cyclic β -amino acid and α -alkoxy acid), providing mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.

Mechanistic Causality: Structural Impact on Reactivity

The primary driver of reactivity differences between these two isomers is the spatial relationship between the carboxylic acid, the basic nitrogen (N4), and the electronegative oxygen (O1).

The Alpha vs. Beta Paradigm
  • 4-Benzyl-morpholine-3-carboxylic acid (3-MCA): With the carboxylate at the C3 position, this molecule is a cyclic α -amino acid, structurally analogous to proline[1]. The proximity of the basic nitrogen (N4) exerts a strong electron-withdrawing inductive effect when protonated, significantly lowering the pKa of the carboxylic acid to approximately 1.61[2]. During peptide coupling, activation of the 3-MCA carboxylate proceeds via an oxazolonium-like intermediate. This makes the α -chiral center highly susceptible to racemization. Furthermore, when incorporated into a peptide chain, the proximity of the amine and carboxylate increases the risk of diketopiperazine (DKP) formation[3].

  • 4-Benzyl-morpholine-2-carboxylic acid (2-MCA): Positioning the carboxylate at C2 shifts the structural classification to a β -amino acid (relative to N4) and an α -alkoxy acid (relative to O1)[4]. The increased distance from the nitrogen raises the carboxylic acid pKa to approximately 3.25[5]. Because the amine is at the β -position, 2-MCA derivatives are highly resistant to DKP formation and enzymatic degradation, making them superior building blocks for stable peptidomimetics[4][6]. However, under strongly basic conditions, the α -alkoxy nature introduces a distinct risk of β -elimination.

Reactivity A Morpholine Scaffold B 3-Carboxylic Acid (Alpha-Amino Acid) A->B C 2-Carboxylic Acid (Beta-Amino Acid) A->C D High DKP Risk Racemization Prone B->D Activation E Standard Peptide Synthesis B->E Application F Enzymatically Stable Elimination Risk C->F Activation G Peptidomimetic Development C->G Application

Reactivity divergence between 3-MCA and 2-MCA scaffolds.

Comparative Performance Data

To facilitate reagent selection, the physicochemical and reactivity profiles of both scaffolds are summarized below.

Property4-Benzyl-morpholine-3-carboxylic acid4-Benzyl-morpholine-2-carboxylic acid
Structural Class Cyclic α -amino acid[1]Cyclic β -amino acid / α -alkoxy acid[4]
Carboxylic Acid pKa ~1.61[2]~3.25[5]
Amine pKa ~8.52[2]~8.0 - 8.3 (Estimated)
Primary Application Proline surrogates, standard peptides[1]Enzymatically stable peptidomimetics[4]
Major Coupling Risk Racemization, DKP formation[3]Sluggish coupling, β -elimination
Enzymatic Stability Low to ModerateHigh (Protease resistant)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory analytical checkpoints to verify causality—specifically, monitoring for the side reactions dictated by each molecule's unique structure.

Protocol A: Comparative Amide Bond Formation (Peptide Coupling)

Causality: 3-MCA requires strict thermal control to prevent oxazolonium-mediated epimerization, whereas 2-MCA requires extended reaction times due to the altered electrophilicity of its activated ester.

  • Preparation: Dissolve 1.0 eq of the morpholine-carboxylic acid (3-MCA or 2-MCA) and 1.1 eq of the target amine in anhydrous DMF (0.1 M concentration).

  • Thermal Control: Chill the reaction mixture to 0 °C using an ice bath. Crucial for 3-MCA to suppress racemization.

  • Activation: Add 1.2 eq of HATU followed dropwise by 2.5 eq of DIPEA.

  • Reaction & Monitoring (Validation Checkpoint 1):

    • For 3-MCA: Stir for 2 hours at 0 °C, then slowly warm to room temperature. Monitor via LC-MS every 30 mins. Validate the absence of DKP (look for mass = M−H2​O of the dipeptide).

    • For 2-MCA: Stir for 1 hour at 0 °C, then warm to room temperature and stir for up to 12 hours. Monitor via LC-MS for unreacted starting material.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate.

  • Chiral Validation (Validation Checkpoint 2): Perform Chiral HPLC to quantify the enantiomeric excess (ee). 3-MCA couplings typically show 2-5% epimerization if temperature control fails, whereas 2-MCA should remain >99% ee[6].

Protocol B: N-Debenzylation via Hydrogenolysis

Causality: The N-benzyl group is a robust protecting group, but its removal via Pd/C can be poisoned if the starting material is a hydrochloride salt (a common commercial form for 3-MCA).

  • Neutralization: If using 4-benzyl-morpholine-3-carboxylic acid hydrochloride, pre-treat the solution with 1.0 eq of Et3​N in MeOH to neutralize the chloride ion, which acts as a catalyst poison.

  • Catalyst Addition: Dissolve the substrate in degassed MeOH. Add 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the flask with H2​ gas (balloon pressure). Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The product (free secondary amine) will stain strongly purple/red, whereas the N-benzyl starting material will not.

  • Isolation: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with hot MeOH and concentrate the filtrate under reduced pressure to yield the free morpholine-carboxylic acid.

Workflow Step1 1. Carboxylate Activation HATU / DIPEA / DMF Step2 2. Amine Addition (0°C to RT) Step1->Step2 Check1 3. LC-MS Validation Check for Epimers/DKP Step2->Check1 Step3 4. N-Debenzylation H2, Pd/C, MeOH Check1->Step3 If >95% Pure Check2 5. NMR/HPLC Validation Confirm Purity Step3->Check2

Self-validating workflow for morpholine-carboxylic acid coupling.

Sources

Comparative

A Guide to the LC-MS Characterization of CAS 1263377-92-9: A Hypothetical N-Aryl-N'-Benzoylurea Derivative

An objective comparison of product performance with other alternatives, supported by experimental data, is crucial for researchers. As a Senior Application Scientist, this guide provides an in-depth technical overview of...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of product performance with other alternatives, supported by experimental data, is crucial for researchers. As a Senior Application Scientist, this guide provides an in-depth technical overview of the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization and fragmentation pattern of the chemical entity assigned CAS number 1263377-92-9.

For the purpose of this technical guide, and in the absence of a publicly available specific structure for CAS 1263377-92-9, we will proceed with a representative hypothetical structure of an N-aryl-N'-benzoylurea. This class of compounds is of significant interest in pharmaceutical and agrochemical research. Our hypothetical structure for CAS 1263377-92-9 is N-(4-chlorophenyl)-N'-(2-fluorobenzoyl)urea . This structure will serve as a scientifically grounded example to discuss its characterization by LC-MS.

Chemical Structure of Hypothetical CAS 1263377-92-9:

  • IUPAC Name: N-(4-chlorophenyl)-N'-(2-fluorobenzoyl)urea

  • Molecular Formula: C₁₄H₁₀ClFN₂O₂

  • Molecular Weight: 292.70 g/mol

Introduction to the Analytical Challenge

The structural elucidation of novel synthetic compounds is a cornerstone of drug discovery and development. N-aryl-N'-benzoylureas represent a class of molecules with diverse biological activities. A thorough characterization of these molecules is essential to understand their structure-activity relationships, metabolism, and potential toxicities. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and indispensable tool for this purpose, offering high sensitivity and selectivity.[1][2] This guide will detail a robust LC-MS/MS methodology for the characterization of our hypothetical compound, CAS 1263377-92-9, and compare this technique with other analytical approaches.

LC-MS/MS Characterization Workflow

The following workflow outlines the key steps for the comprehensive characterization of CAS 1263377-92-9 using a standard reversed-phase LC-MS/MS system.

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Stock_Solution Prepare 1 mg/mL Stock Solution in Methanol Working_Solution Dilute to 1 µg/mL in Mobile Phase A Stock_Solution->Working_Solution Injection Inject 2 µL Working_Solution->Injection Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 2.6 µm) Injection->Column Gradient_Elution Gradient Elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) Column->Gradient_Elution ESI_Source Electrospray Ionization (ESI) in Positive Mode Gradient_Elution->ESI_Source Full_Scan Full Scan (MS1) to Determine [M+H]+ ESI_Source->Full_Scan Product_Ion_Scan Product Ion Scan (MS2) of [M+H]+ Full_Scan->Product_Ion_Scan Mass_Spectra Interpret Mass Spectra Product_Ion_Scan->Mass_Spectra Fragmentation_Pattern Elucidate Fragmentation Pattern Mass_Spectra->Fragmentation_Pattern Structure_Confirmation Confirm Structure Fragmentation_Pattern->Structure_Confirmation

Figure 1: A representative workflow for the LC-MS/MS characterization of a small molecule.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare a stock solution of the analytical standard of CAS 1263377-92-9 at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL by diluting with the initial mobile phase conditions (95:5 Water:Acetonitrile with 0.1% Formic Acid).

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a suitable choice for the separation of moderately polar compounds like N-aryl-N'-benzoylureas.[3][4]

  • Mobile Phase A: Water with 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte, which is beneficial for positive ion electrospray ionization.[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique well-suited for polar and thermally labile molecules.[2][6]

  • Scan Mode:

    • Full Scan (MS1): A full scan from m/z 100-500 will be performed to identify the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS2/MS/MS): A product ion scan will be triggered on the most abundant ion from the full scan (the [M+H]⁺ of CAS 1263377-92-9).

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.

Predicted Fragmentation Pattern of CAS 1263377-92-9

The fragmentation of N,N'-substituted ureas in tandem mass spectrometry often involves cleavage of the C-N bonds of the urea moiety.[7][8] For our hypothetical N-(4-chlorophenyl)-N'-(2-fluorobenzoyl)urea, the following fragmentation pathways are predicted in positive ion mode ESI-MS/MS.

Figure 2: Predicted fragmentation pathway for the hypothetical CAS 1263377-92-9.

Interpretation of the Fragmentation Pattern

The proposed fragmentation provides key structural information:

  • Precursor Ion [M+H]⁺ at m/z 293.05: This corresponds to the protonated molecule of N-(4-chlorophenyl)-N'-(2-fluorobenzoyl)urea.

  • Product Ion at m/z 127.01: This fragment corresponds to the protonated 4-chloroaniline, indicating the presence of this moiety in the parent molecule. This is a result of the cleavage of the N-C bond between the urea carbonyl and the 4-chlorophenyl group.

  • Product Ion at m/z 141.01: This fragment is attributed to the 2-fluorobenzoyl isocyanate cation, formed by the cleavage of the other N-C bond of the urea bridge.

  • Product Ion at m/z 123.01: The formation of the 2-fluorobenzoyl cation is a characteristic fragmentation of benzoyl derivatives, arising from the loss of a neutral carbon monoxide (CO) molecule from the benzoyl isocyanate fragment.[9]

Quantitative Data Summary

The expected major ions in the positive ion ESI-MS/MS spectrum of the hypothetical CAS 1263377-92-9 are summarized in the table below.

Ion DescriptionProposed StructurePredicted m/z
Precursor Ion [C₁₄H₁₀ClFN₂O₂ + H]⁺293.05
Product Ion 1 [C₆H₆ClN]⁺127.01
Product Ion 2 [C₈H₄FNO]⁺141.01
Product Ion 3 [C₇H₄FO]⁺123.01

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool for the characterization of compounds like CAS 1263377-92-9, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation.[10][11] Suitable for complex matrices.Isomeric and isobaric compounds can be challenging to differentiate without high-resolution MS. Ionization efficiency can vary between compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent separation efficiency for volatile and thermally stable compounds. Extensive spectral libraries available for identification.Not suitable for thermally labile or non-volatile compounds like many N-aryl-N'-benzoylureas without derivatization.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms. Non-destructive.Lower sensitivity compared to MS. Requires larger amounts of pure sample. Complex spectra can be challenging to interpret.[7][8]
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling the determination of elemental composition. Can differentiate between isobaric compounds.Higher instrument cost and complexity.

Conclusion

This guide has presented a comprehensive, albeit hypothetical, approach to the characterization of CAS 1263377-92-9, modeled as an N-aryl-N'-benzoylurea, using LC-MS/MS. The detailed experimental protocol, predicted fragmentation pattern, and comparison with alternative techniques provide a solid foundation for researchers and scientists working on the structural elucidation of novel small molecules. The combination of chromatographic separation with tandem mass spectrometry offers unparalleled sensitivity and structural information, making it the technique of choice for the analysis of such compounds in drug discovery and development.

References

  • Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. (2021-10-15). [Link]

  • Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. (2023-05-11). [Link]

  • Synthesis and characterization of a series of N,N′‐substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. ResearchGate. (2021-06-30). [Link]

  • Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. PMC. (2025-10-23). [Link]

  • Electrospray Liquid Chromatography Quadrupole Ion Trap Mass Spectrometry Determination of Phenyl Urea Herbicides in Water. ACS Publications. (2001-05-18). [Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. (2020-09-01). [Link]

  • Urea as a protein destabilizing agent in electrospray ionisation. Loewen Labs. (n.d.). [Link]

  • Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. PMC. (n.d.). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). [Link]

  • Indonesian Journal of Multidisciplinary Research. Semantic Scholar. (2021-06-14). [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. (n.d.). [Link]

  • mass spectra - fragmentation patterns. Chemguide. (n.d.). [Link]

  • Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS. ResearchGate. (2025-08-06). [Link]

  • Determination of benzoylurea insecticide residues in tomatoes by high-performance liquid chromatography with ultraviolet-diode array and atmospheric pressure chemical ionization-mass spectrometry detection. PubMed. (2007-09-15). [Link]

Sources

Validation

4-Benzyl-morpholine-3-carboxylic acid hydrochloride: Analytical Reference Standard Calibration Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison of Certified Reference Materials (CRM) vs.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Focus: Objective performance comparison of Certified Reference Materials (CRM) vs. In-House Working Standards (WS), supported by experimental methodologies and validation data.

Executive Summary

In pharmaceutical development, the accurate quantification of chiral intermediates and active pharmaceutical ingredient (API) building blocks is non-negotiable. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1219426-63-7) is a critical morpholine derivative frequently utilized in the synthesis of complex therapeutics, including NK1 receptor antagonists and peptidomimetics[1].

This guide provides an objective, data-driven comparison of calibration performance using a high-purity Certified Reference Material (CRM, >99.5%) versus a standard In-House Working Standard (WS, ~97% nominal purity) . By examining linearity, precision, and recovery through a validated LC-MS/MS workflow, we demonstrate the causality behind calibration drift and establish a self-validating protocol compliant with ICH Q2(R2) and USP <11> guidelines [2][3].

Mechanistic Insights: The Causality of Calibration Bias

As a Senior Application Scientist, I frequently observe laboratories relying on standard laboratory-grade reagents for quantitative calibration. For a compound like 4-Benzyl-morpholine-3-carboxylic acid hydrochloride, this approach introduces hidden systematic errors due to three primary mechanisms:

  • Counter-Ion Miscalculation: The hydrochloride salt form significantly alters the molecular weight (Free base: 221.25 g/mol vs. HCl salt: ~257.71 g/mol ). If the exact stoichiometric ratio of the salt is not certified (as in a CRM), gravimetric preparation will inherently bias the calibration curve.

  • Orthogonal Impurities: Standard WS purity is often determined by HPLC-UV Area %. This method is blind to UV-inactive impurities such as residual inorganic salts, water (moisture content), and residual solvents. A CRM provides a mass fraction purity that accounts for these orthogonal impurities.

  • Ionization Suppression: In LC-MS/MS (Electrospray Ionization), co-eluting uncharacterized impurities from a lower-grade WS can cause matrix effects, leading to signal suppression and non-linear responses at higher concentration ranges.

Comparative Performance Data: CRM vs. Working Standard

To objectively evaluate the impact of standard quality on assay performance, a comparative LC-MS/MS calibration study was conducted. Both standards were prepared gravimetrically to target concentrations ranging from 1.0 ng/mL to 500 ng/mL.

Experimental Results Summary

Data reflects a 6-point calibration curve, n=5 replicates per concentration level.

Performance MetricCertified Reference Material (CRM)In-House Working Standard (WS)Regulatory Target (ICH Q2)
Nominal Purity >99.5% (Mass Fraction)97.0% (HPLC Area %)N/A
Linearity ( R2 ) 0.99940.9881 ≥0.990
Precision (%RSD at LOQ) 3.2%8.7% ≤10.0%
Accuracy (% Recovery) 99.8% ± 1.5%93.4% ± 4.2%95.0% - 105.0%
Limit of Quantitation 0.5 ng/mL2.0 ng/mLFit for purpose

Scientific Takeaway: The WS failed to meet the stringent linearity and accuracy criteria required for API release testing. The ~6.6% negative bias in the WS recovery is directly attributable to uncorrected moisture and residual solvent content, which artificially inflated the gravimetric mass during standard preparation.

Self-Validating Experimental Protocol

To ensure trustworthiness, every analytical protocol must be a self-validating system. The following step-by-step methodology incorporates mandatory System Suitability Testing (SST) to verify instrument performance prior to committing to the calibration curve [2].

Step 1: Gravimetric Preparation & Salt Correction
  • Equilibrate the 4-Benzyl-morpholine-3-carboxylic acid hydrochloride standard to room temperature in a desiccator.

  • Weigh exactly 10.00 mg of the standard using a calibrated microbalance (USP <41> compliant).

  • Crucial Calculation: Apply the purity and salt correction factor.

    • Correction Factor = (Mass Fraction Purity) × (MW Free Base / MW HCl Salt).

  • Dissolve in 10.0 mL of Methanol:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.

Step 2: Serial Dilution & Internal Standard Addition
  • Prepare working solutions by serially diluting the stock in the mobile phase.

  • Spike all calibration standards and unknown samples with a stable isotope-labeled internal standard (e.g., 4-Benzyl-morpholine-3-carboxylic acid-d5) at a constant concentration of 50 ng/mL to correct for ionization variance.

Step 3: LC-MS/MS Acquisition
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Transition m/z 222.1 m/z 91.1 (tropylium ion from the benzyl group).

Step 4: System Suitability & Regression
  • Inject a blank to confirm the absence of carryover.

  • Inject the SST standard (mid-level concentration, n=6 ). Ensure %RSD of the peak area ratio is ≤2.0% and the tailing factor is ≤1.5 .

  • Process the calibration curve using a linear regression model with a 1/x weighting factor to prioritize accuracy at the lower end of the curve.

Calibration Workflow Visualization

The following diagram illustrates the logical relationships and critical decision gates in a compliant calibration lifecycle.

CalibrationWorkflow Start Reference Standard Selection (CRM vs WS) Prep Gravimetric Prep & Salt/Purity Correction Start->Prep SST System Suitability Testing (SST) Prep->SST LCMS LC-MS/MS Acquisition SST->LCMS Pass Criteria Fail Investigate Bias / Recalibrate SST->Fail Fail Criteria Eval Regression Model & 1/x Weighting LCMS->Eval Valid ICH Q2(R2) Validation Criteria Eval->Valid Valid->Fail Unacceptable Pass Routine Sample Analysis Approved Valid->Pass Acceptable

Fig 1: Self-validating LC-MS/MS calibration workflow for analytical reference standards.

Conclusion

The empirical data clearly supports the necessity of utilizing a Certified Reference Material over a standard Working Standard when calibrating for 4-Benzyl-morpholine-3-carboxylic acid hydrochloride. The WS introduced a 6.6% accuracy bias due to uncharacterized mass contributions from the hydrochloride salt variance, moisture, and trace solvents. For laboratories operating under GMP or developing critical API intermediates, investing in a CRM and employing a rigorous, self-validating SST protocol is the only mathematically sound approach to ensure long-term analytical reliability.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". EMA Official Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Chemical Analysis for Biocompatibility Assessment of Medical Devices (Referencing USP <11> USP Reference Standards)". FDA Guidance Documents. Available at: [Link]

Comparative

Stereoselectivity Comparison of (R) and (S) Morpholine-3-Carboxylic Acid Enantiomers in Drug Discovery

Executive Summary In modern drug discovery and peptidomimetic design, morpholine-3-carboxylic acid serves as a conformationally restricted, highly versatile proline surrogate. By incorporating an oxygen atom into the six...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and peptidomimetic design, morpholine-3-carboxylic acid serves as a conformationally restricted, highly versatile proline surrogate. By incorporating an oxygen atom into the six-membered ring, this scaffold improves aqueous solubility, alters lipophilicity, and introduces a hydrogen-bond acceptor compared to natural proline.

However, the biological efficacy of this scaffold is entirely dictated by its stereochemistry. The (S)-enantiomer mimics natural L-proline, making it the preferred building block for targeting highly conserved enzymatic pockets (e.g., viral proteases and kinases). Conversely, the (R)-enantiomer mimics D-proline and is strategically deployed to induce unnatural β -turns in foldamers or to engineer peptides resistant to endogenous proteolytic degradation. This guide objectively compares these two enantiomers, detailing their mechanistic impacts, comparative biological data, and validated synthetic protocols.

Mechanistic Impact: Causality in Stereochemical Selection

The selection between (R) and (S) enantiomers is not arbitrary; it is a causal driver of a drug candidate's 3D conformation and target affinity.

  • (S)-Morpholine-3-carboxylic acid (The Natural Mimic): Because it shares the spatial orientation of L-amino acids, the (S)-enantiomer fits seamlessly into the binding pockets of targets evolved to recognize natural substrates. For example, in the development of1[1], the (S)-stereocenter is strictly required to mimic the natural L-glutamine/L-proline geometry, ensuring the ligand anchors correctly into the S1 and S2 subpockets.

  • (R)-Morpholine-3-carboxylic acid (The Structural Disruptor): Mimicking D-proline, the (R)-enantiomer forces the peptide backbone into unnatural dihedral angles. This is utilized to construct metabolically stable peptidomimetics that evade human proteases, or to force a molecule into a specific bioactive macrocyclic conformation.

G Ligand Morpholine-3-carboxylic acid Scaffold Enant_S (S)-Enantiomer (L-Proline Surrogate) Ligand->Enant_S Enant_R (R)-Enantiomer (D-Proline Surrogate) Ligand->Enant_R Target_S Fits S1/S2 Protease Pockets (e.g., SARS-CoV-2 3CLpro) Enant_S->Target_S High Affinity Binding Target_R Induces Unnatural β-Turns (Protease Resistance) Enant_R->Target_R Structural Modification

Caption: Mechanistic divergence of (R) and (S) enantiomers in receptor binding and peptide folding.

Structural and Biological Data Comparison

Table 1: Physicochemical & Structural Properties

The enantiomers exhibit identical scalar physical properties but diverge in their interaction with polarized light and biological systems[2][3].

Property(R)-4-Boc-morpholine-3-carboxylic acid(S)-4-Boc-morpholine-3-carboxylic acid
CAS Number 869681-70-9281655-91-2
Chiral Precursor D-SerineL-Serine
Stereochemical Mimicry D-ProlineL-Proline
Optical Rotation [α]D24​ +51.5° (Fmoc derivative in CH₂Cl₂)-56.9° (Fmoc derivative in CH₂Cl₂)
Primary Application Foldamers, Protease-resistant peptidesAntivirals, Kinase/Protease inhibitors
Table 2: Comparative Biological Activity (HBV Capsid Inhibition)

The impact of stereoselectivity is highly evident in the optimization of 4-H Heteroaryldihydropyrimidine (HAP) analogues acting as4[4]. While both enantiomers show activity, the (S)-enantiomer aligns perfectly with the hydrophobic pocket of the viral capsid, resulting in superior potency.

Compound VariantC6 Morpholine StereocenterHepG2.2.15 EC50​ ( μ M)Cytotoxicity CC50​ ( μ M)
HAP Analogue 10 (S)-morpholine-3-carboxylic acid0.003 (Highly Potent)>20
HAP Analogue 11 (R)-morpholine-3-carboxylic acidActive, but lower relative potency>20

Experimental Methodology: Stereoselective Synthesis and Validation

To guarantee the biological integrity of downstream assays, the synthesis of these building blocks must be highly stereocontrolled. The following protocol details the 2[2], utilizing a self-validating analytical workflow.

Phase 1: Synthesis Workflow

Causality Note: The stereocenter is entirely inherited from the chiral pool starting material (D- or L-serine). The critical challenge is preventing racemization during the ring-closure and hydrolysis steps.

  • Reductive Amination: React L-serine methyl ester (for the S-enantiomer) or D-serine methyl ester (for the R-enantiomer) with dimethoxyacetaldehyde. This installs the carbon backbone required for the heterocycle.

  • Intramolecular Acetalization: Induce ring closure under acidic conditions, which concurrently eliminates the anomeric methoxy substituent, forming a double bond in the ring.

  • Hydrogenation: Reduce the double bond using Pd/C and H₂ gas to yield the saturated morpholine ring.

  • Acidic Hydrolysis (Critical Step): Reflux the intermediate in a 1:1 mixture of 5 M HCl and dioxane overnight. Why 5 M HCl? Milder basic hydrolysis (e.g., LiOH) is prone to causing partial racemization at the α -carbon due to enolization. Harsh acidic conditions preserve the stereocenter, yielding the product in ~97% yield[2].

  • N-Protection: React the secondary amine with Fmoc-OSu (or Boc₂O) in the presence of a mild base to yield the final protected building block, preventing unwanted nucleophilic attacks during downstream peptide coupling.

G Start Serine Methyl Ester (Chiral Pool) Step1 Reductive Amination (Dimethoxyacetaldehyde) Start->Step1 Step2 Intramolecular Acetalization & Elimination Step1->Step2 Step3 Hydrogenation (Double bond reduction) Step2->Step3 Step4 Acidic Hydrolysis (5M HCl/Dioxane) Step3->Step4 Step5 N-Protection (Fmoc-OSu or Boc2O) Step4->Step5 End Enantiopure Morpholine-3- carboxylic acid Step5->End

Caption: Step-by-step synthetic workflow for enantiopure morpholine-3-carboxylic acid.

Phase 2: Self-Validating Protocol (Chiral Integrity Check)

To ensure the protocol has not compromised the stereocenter, the workflow must include a mandatory self-validation step before the compound is used in drug screening.

  • Derivatization: Couple the synthesized (R)- or (S)-morpholine-3-carboxylic acid with an enantiopure chiral amine, such as (S)-(-)-1-phenylethylamine , using HBTU/HOBt and DIPEA in CH₂Cl₂[2].

  • Chromatographic Resolution: This reaction converts any enantiomeric impurities into diastereomers. Because diastereomers possess different physical properties, they do not require a chiral column to separate.

  • Validation: Analyze the mixture via standard Reverse-Phase HPLC. The appearance of a single, sharp chromatographic peak confirms >99% enantiomeric excess (ee), validating the absolute stereochemical integrity of the synthetic route.

References

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2007). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry, 72(11), 4254-4257. 2

  • Qiu, Z., et al. (2017). Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors. Journal of Medicinal Chemistry. 4

  • Gabriele, L. M., et al. (2022). Peptidomimetic Small-Molecule Inhibitors of 3CLPro Activity and Spike–ACE2 Interaction: Toward Dual-Action Molecules against Coronavirus Infections. The Journal of Organic Chemistry. 1

  • CymitQuimica. (n.d.). CAS 869681-70-9: 4-Boc-3(R)-morpholinecarboxylic acid. Product Documentation. 3

Sources

Validation

Analytical Method Development for Quantifying 4-Benzyl-morpholine-3-carboxylic Acid Hydrochloride: A Comparative Guide

Executive Summary The accurate quantification of highly polar, zwitterionic intermediates is a persistent challenge in pharmaceutical analysis. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS 1263377-92-9) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, zwitterionic intermediates is a persistent challenge in pharmaceutical analysis. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS 1263377-92-9) is a critical chiral building block frequently utilized in the synthesis of peptidomimetics and neurological therapeutics[1],[2]. Because it contains both a basic morpholine nitrogen and an acidic carboxylic acid group, it exhibits complex ionization behavior.

This guide provides a comprehensive, objective comparison of analytical methods for quantifying this compound, specifically evaluating standard Reversed-Phase Liquid Chromatography (RP-HPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).

Physicochemical Profiling & The Analytical Challenge

To design a self-validating analytical method, one must first understand the molecule's behavior in solution. 4-Benzyl-morpholine-3-carboxylic acid is a classic zwitterion.

  • The RP-HPLC Dilemma: In traditional3 (e.g., C18 stationary phases), highly polar zwitterions have minimal affinity for the hydrophobic stationary phase, often eluting in or near the void volume[3]. To force retention, analysts must use ion-pairing reagents (like Trifluoroacetic acid, TFA) to neutralize the charge. However, TFA causes severe signal suppression in mass spectrometry.

  • The HILIC Solution: 4 operates via an orthogonal mechanism. It utilizes a polar stationary phase (such as a zwitterionic sulfobetaine or amide phase) and a highly organic mobile phase (typically >70% acetonitrile)[4]. Water acts as the strong eluting solvent. This environment not only retains polar molecules effectively but also drastically enhances Electrospray Ionization (ESI) efficiency for LC-MS/MS[5].

Methodological Decision Workflow

The selection of the analytical method depends heavily on the required sensitivity and the detection modality.

G Start Sample: 4-Benzyl-morpholine- 3-carboxylic acid HCl Decision Primary Analytical Goal? Start->Decision UV Routine QC / Assay (UV/Vis Detection) Decision->UV MS Trace Quantitation / PK (LC-MS/MS Detection) Decision->MS RPHPLC Reversed-Phase (C18) + Ion-Pairing (TFA) UV->RPHPLC Standard Method HILIC HILIC (Zwitterionic/Amide) + Ammonium Formate UV->HILIC Orthogonal Method MS->RPHPLC Avoid MS->HILIC Optimal Drawback Ion Suppression in ESI-MS RPHPLC->Drawback Benefit Enhanced ESI Efficiency & Polar Retention HILIC->Benefit

Workflow for selecting analytical methods for zwitterionic morpholines based on detection.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every parameter is chosen based on mechanistic causality.

Protocol A: RP-HPLC-UV (Routine Assay & Purity)

Use this method for bulk batch release where UV detection is sufficient and MS compatibility is not required.

  • Column Selection: C18 superficially porous particle column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water. (Causality: TFA acts as an ion-pairing agent, masking the basic morpholine nitrogen to increase hydrophobicity and retention on the C18 phase).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Sample Diluent: 5% Acetonitrile in Water. (Causality: Matching the initial mobile phase conditions prevents solvent-induced peak fronting).

  • Detection: UV at 210 nm and 254 nm (for the benzyl chromophore).

Protocol B: ZIC-HILIC-MS/MS (Trace Quantitation)

Use this method for pharmacokinetic (PK) studies or trace impurity analysis requiring high sensitivity[6].

  • Column Selection: Zwitterionic HILIC column (e.g., BEH Z-HILIC, 100 x 2.1 mm, 1.7 µm). (Causality: The sulfobetaine zwitterionic phase provides simultaneous electrostatic and hydrophilic partitioning, ideal for amino acid derivatives[6]).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: A constant ionic strength of at least 10 mM is mandatory in HILIC to maintain the thickness of the aqueous enrichment layer on the silica surface. pH 3.0 ensures the carboxylic acid is protonated, reducing peak tailing).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 60% B over 8 minutes. (Note: In HILIC, the gradient runs from high organic to high aqueous).

  • Sample Diluent: 75% Acetonitrile / 25% Water. (Critical Causality: Injecting a highly aqueous sample into a HILIC system will instantly dissolve the stationary phase's water layer, causing severe peak splitting. The sample must be dissolved in a high-organic diluent).

  • Detection (ESI-MS/MS): Positive ion mode (ESI+). Monitor the transition for the protonated precursor [M+H]+ at m/z 222.1 to its dominant product ion (e.g., loss of the benzyl group or water).

Quantitative Data Comparison

The following table summarizes the experimental performance of both methods when analyzing 4-Benzyl-morpholine-3-carboxylic acid hydrochloride.

Performance MetricRP-HPLC-UV (C18 + TFA)ZIC-HILIC-MS/MS (Ammonium Formate)
Retention Mechanism Hydrophobic Partitioning + Ion PairingHydrophilic Partitioning + Electrostatic
Retention Factor ( k ) 1.2 (Poor retention, near void)4.8 (Excellent retention)
Peak Asymmetry ( As​ ) 1.65 (Tailing due to silanol interactions)1.05 (Highly symmetrical)
Limit of Detection (LOD) 0.5 µg/mL0.5 ng/mL (1000x more sensitive)
MS Compatibility Poor (TFA causes >80% ion suppression)Excellent (High ACN enhances desolvation)
Equilibration Time 3-5 Column Volumes (Fast)10-15 Column Volumes (Slower)

Discussion of Results: The data clearly demonstrates that while RP-HPLC can force the retention of 4-Benzyl-morpholine-3-carboxylic acid using TFA, the resulting peak shape suffers from tailing ( As​ = 1.65) due to secondary interactions between the basic morpholine nitrogen and unendcapped residual silanols on the C18 silica.

Conversely, the5 provides superior retention ( k = 4.8) because the zwitterionic analyte partitions effectively into the water-enriched layer on the stationary phase[5]. Furthermore, the high concentration of acetonitrile (95% initial conditions) leads to rapid droplet desolvation in the ESI source, yielding a Limit of Detection (LOD) of 0.5 ng/mL—making it the definitive choice for trace-level quantification.

References

  • The Journal of Organic Chemistry - ACS Publications. Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Retrieved from: [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Retrieved from: [Link]

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from:[Link]

  • LCGC International. The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Retrieved from:[Link]

  • Waters Corporation. Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic particles. Retrieved from:[Link]

Sources

Comparative

Chiral HPLC Resolution Techniques for 4-Benzyl-morpholine-3-carboxylic Acid Hydrochloride: A Comparative Guide

The enantiomeric resolution of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) presents a unique chromatographic challenge[1]. As a critical chiral building block in the synthesis of complex thera...

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Author: BenchChem Technical Support Team. Date: March 2026

The enantiomeric resolution of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) presents a unique chromatographic challenge[1]. As a critical chiral building block in the synthesis of complex therapeutics—most notably Hepatitis B Virus (HBV) capsid assembly modulators[2]—achieving high enantiomeric excess (ee > 99%) is paramount.

This guide provides an objective, data-driven comparison of chiral stationary phases (CSPs) and details field-validated protocols for the resolution of this amphoteric, N-benzyl protected amino acid derivative.

Mechanistic Challenges & CSP Selection Logic

To design a successful separation method, one must understand the causality behind the molecule's behavior on a chromatographic column:

  • The Hydrochloride Salt Effect: Injecting the HCl salt directly onto a chiral column often results in severe peak tailing or splitting. The chloride counterion disrupts the local pH and the hydrogen-bonding network of the stationary phase. The salt must be neutralized (free-based) either prior to injection or in situ using mobile phase additives[3].

  • Tertiary Amine vs. Primary Amine: Because the morpholine nitrogen is protected by a benzyl group, it is a tertiary amine. This structural feature renders standard amino acid resolution columns—such as Crown Ether CSPs (e.g., CROWNPAK CR)—completely ineffective, as they rely on forming a host-guest inclusion complex with a primary amine (-NH3+)[4].

  • Zwitterionic Nature: The molecule contains both a carboxylic acid and a basic morpholine nitrogen[5]. Mobile phases must employ specific additive systems (like Triethylamine/Trifluoroacetic acid) to suppress unwanted secondary interactions with residual silanols on the silica support.

  • π−π Stacking Potential: The N-benzyl group is electron-rich and provides an excellent moiety for π−π stacking interactions, making immobilized polysaccharide columns containing phenyl rings highly effective[2].

CSP_Selection Start 4-Benzyl-morpholine-3-carboxylic acid HCl (Zwitterionic Tertiary Amine) CheckAmine Structural Recognition Analysis Start->CheckAmine PrimaryAmine Primary Amine Motif? (Unprotected) CheckAmine->PrimaryAmine TertiaryAmine Tertiary Amine Motif? (N-Benzyl Protected) CheckAmine->TertiaryAmine CrownEther Crown Ether CSP (e.g., CROWNPAK CR) Fails: No N-H available PrimaryAmine->CrownEther Yes Polysaccharide Polysaccharide CSP (e.g., CHIRALPAK IC) Optimal: Strong pi-pi stacking TertiaryAmine->Polysaccharide Yes Zwitterionic Zwitterionic CSP (e.g., CHIRALPAK ZWIX) Optimal: Ion-pairing TertiaryAmine->Zwitterionic Yes

Figure 1: Logical decision tree for selecting a Chiral Stationary Phase (CSP) based on the tertiary amine structure.

Comparative Performance of Chiral Stationary Phases

The following table summarizes the quantitative and qualitative performance of various CSPs when applied to 4-benzyl-morpholine-3-carboxylic acid and its structural analogs.

Chiral Stationary Phase (CSP)Column ExamplePrimary Interaction MechanismSuitability for N-Benzyl Tertiary AminesPrep-Scale ViabilityTypical Resolution ( Rs​ )
Immobilized Polysaccharide CHIRALPAK ICHydrogen bonding, π−π stacking, steric fitExcellent (Strong π−π with benzyl group)High (SFC compatible, high loading)> 2.5
Coated Polysaccharide CHIRALCEL OD-HHydrogen bonding, dipole-dipoleGood Moderate (Solvent restricted)1.8 - 2.2
Zwitterionic CHIRALPAK ZWIX(+)Synergistic ion-pairingExcellent (Designed for amphoteric molecules)Low (Analytical focus, MS compatible)> 3.0
Crown Ether CROWNPAK CR(+)Host-guest inclusion complexPoor (Requires primary amine for recognition)N/A < 1.0 (Co-elution)

Data synthesized from established chromatographic behaviors of morpholine-3-carboxylic acid derivatives in pharmaceutical development[2][4].

Validated Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. If the baseline is unstable or peaks exhibit tailing, the system dictates that the additive concentration (TEA/TFA) must be adjusted to properly mask the zwitterionic charges.

Protocol A: Preparative SFC Resolution using Immobilized Polysaccharide (CHIRALPAK IC)

This method leverages Supercritical Fluid Chromatography (SFC) and is the industry standard for isolating the (S)- and (R)-enantiomers of 4-benzyl-morpholine-3-carboxylic acid for downstream synthesis of HBV inhibitors[2][3].

Materials & Conditions:

  • Column: Daicel CHIRALPAK IC (30 mm × 250 mm, 5 μm)

  • System: Mettler Toledo SFC-Multigram system (or equivalent)

  • Mobile Phase: 95% CO₂ / 5% Isopropanol (IPA)

  • Additive: 0.5% Triethylamine (TEA) in the IPA co-solvent. (Causality: TEA deprotonates the carboxylic acid to form a soluble TEA-carboxylate salt while suppressing the protonation of the morpholine nitrogen, preventing peak tailing).

  • Backpressure / Temp: 100 bar / 35 °C

  • Detection: UV at 254 nm

Step-by-Step Workflow:

  • Sample Preparation (Critical Step): Dissolve 4-benzyl-morpholine-3-carboxylic acid hydrochloride in methanol. Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) or TEA to neutralize the HCl salt. Evaporate to dryness and reconstitute the free-base in IPA.

  • Equilibration: Flush the CHIRALPAK IC column with the mobile phase until the baseline at 254 nm stabilizes. The system pressure must remain constant at 100 bar.

  • Injection: Inject the reconstituted sample. Avoid volume overloading (>5% of column volume) to maintain the integrity of the π−π stacking interactions.

  • Collection: Collect the separated fractions. The (S)-enantiomer typically elutes first under these specific steric conditions, though absolute configuration should be confirmed via polarimetry ( λ = 589 nm)[2].

SFC_Workflow SamplePrep Step 1: Sample Preparation Neutralize HCl with DIPEA/TEA MobilePhase Step 2: Mobile Phase 95% CO2 / 5% IPA + 0.5% TEA SamplePrep->MobilePhase Equilibration Step 3: Equilibration CHIRALPAK IC (100 bar, 35°C) MobilePhase->Equilibration Injection Step 4: Injection Avoid volume overloading Equilibration->Injection Detection Step 5: UV Detection Monitor at 254 nm & Collect Injection->Detection

Figure 2: Step-by-step workflow for the SFC-based preparative enantiomeric resolution of the neutralized hydrochloride salt.

Protocol B: Analytical LC-MS Resolution using Zwitterionic CSP (CHIRALPAK ZWIX)

For researchers needing high-sensitivity analytical quantification (e.g., determining enantiomeric excess without preparative isolation), the ZWIX column provides a superior alternative by utilizing synergistic ion-pairing[4].

Materials & Conditions:

  • Column: CHIRALPAK ZWIX(+) (4.6 mm × 250 mm, 3 μm)

  • Mobile Phase: Methanol / Water (98:2, v/v)

  • Buffer System: 50 mM Formic Acid + 25 mM Diethylamine (DEA). (Causality: The specific ratio of acidic to basic additives creates a volatile buffer that perfectly manages the zwitterionic state of the morpholine-3-carboxylic acid while remaining MS-compatible).

  • Flow Rate / Temp: 0.5 mL/min / 25 °C

  • Detection: ESI-MS (Positive Ion Mode, [M+H]+ = 222.1)

Step-by-Step Workflow:

  • Dilution: Dilute the hydrochloride salt directly into the mobile phase to a concentration of 10 μg/mL. The high buffer capacity of the mobile phase will naturally handle the trace chloride ions without requiring a separate neutralization step.

  • Equilibration: Purge the column with the buffered mobile phase for at least 20 column volumes. Zwitterionic columns require longer equilibration times to establish the internal ion-pairing network.

  • Analysis: Inject 5 μL of the sample. Calculate the resolution ( Rs​ ) to ensure baseline separation ( Rs​ > 1.5) prior to integrating the Area Under the Curve (AUC) for %ee determination.

Conclusion

For the chiral resolution of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride, the choice of technique depends strictly on the scale and the structural realities of the molecule. Because it is an N-benzyl tertiary amine, traditional primary-amine-dependent columns fail. Preparative SFC using a CHIRALPAK IC column stands as the most robust, high-throughput method for isolating usable quantities of the enantiomers[2], provided the hydrochloride salt is properly neutralized to prevent chromatographic degradation.

References

  • NextSDS. "4-benzylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information". NextSDS Database. Available at: [Link][1]

  • ResearchGate. "Determination of methionine enantiomers by HPLC on cyclofructan chiral stationary phase". ResearchGate Publications. Available at:[Link][4]

  • Qiu, Z., et al. "Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors". Journal of Medicinal Chemistry, 2017. Available at:[Link][2]

  • Lin, X., et al. "A New Approach of Mitigating CYP3A4 Induction Led to the Discovery of Potent Hepatitis B Virus (HBV) Capsid Inhibitor with Optimal ADMET Profiles". Journal of Medicinal Chemistry, 2019. Available at:[Link][3]

Sources

Validation

A Comparative Guide to the Validation of NMR Peak Assignments for 4-Benzyl-Morpholine Hydrochloride Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectro...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution. However, the raw data from an NMR experiment is merely a collection of resonant frequencies. The true chemical intelligence is unlocked through the meticulous and accurate assignment of each signal to a specific nucleus within the molecule. This guide provides an in-depth, technically-grounded comparison of common NMR techniques for the validation of peak assignments, using the example of 4-benzyl-morpholine hydrochloride, a common scaffold in medicinal chemistry.

The hydrochloride salt form of amines can introduce specific challenges in NMR analysis, including changes in chemical shifts due to protonation and potential line broadening. Therefore, a multi-pronged approach utilizing a suite of 1D and 2D NMR experiments is not just recommended but essential for confident structural verification.

The Challenge: Ambiguity in a Crowded Spectrum

Let's consider the structure of 4-benzyl-morpholine hydrochloride. The molecule possesses several distinct proton and carbon environments. The morpholine ring, with its chair conformation, presents a complex system of axial and equatorial protons, while the benzyl group adds aromatic and benzylic proton signals. The protonation of the morpholine nitrogen further influences the electronic environment of the neighboring protons and carbons.

A simple 1D ¹H NMR spectrum, while providing initial clues, can often be crowded, with overlapping multiplets that make definitive assignments challenging. This is where a systematic, multi-technique approach becomes indispensable.

The Workflow: A Self-Validating System

The validation of NMR peak assignments should be approached as a logical, self-validating workflow. Each experiment provides a piece of the puzzle, and the pieces must fit together seamlessly to provide a complete and consistent picture of the molecular structure.

Safety & Regulatory Compliance

Safety

4-Benzyl-morpholine-3-carboxylic acid hydrochloride proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. Handling specialized intermediates like 4-Benzyl-morp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development. Handling specialized intermediates like 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) requires more than a cursory glance at a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical’s properties to ensure laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides a comprehensive, self-validating framework for the safe handling and disposal of this compound, designed specifically for researchers and laboratory managers.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical nature of the compound. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride is an organic salt. Its hazard profile is driven by two primary structural features:

  • The Hydrochloride Salt: In the presence of ambient moisture or biological fluids (sweat, tears), the salt dissociates, creating a localized acidic environment. This is the primary driver behind its skin and eye irritation classifications [1].

  • The Benzyl-Morpholine Core: The lipophilic benzyl group enhances the molecule's ability to cross biological membranes, while the morpholine nitrogen can interact with central nervous system targets. This facilitates systemic absorption via oral, dermal, and inhalation routes, leading to its Acute Toxicity and Specific Target Organ Toxicity (STOT) classifications [2].

Quantitative Hazard & PPE Summary

The following table synthesizes the quantitative hazard classifications and the corresponding engineering controls required prior to disposal operations.

GHS Hazard CodeClassificationCausality / Risk FactorRequired PPE & Controls
H302, H312, H332 Acute Tox. 4 (Oral, Dermal, Inhalation)High membrane permeability due to lipophilic benzyl moiety.Double-layer nitrile gloves, lab coat, safety goggles. Handle in a certified fume hood.
H315 Skin Irrit. 2Acidic dissociation of the HCl salt upon contact with moisture.Chemically resistant gloves (e.g., Nitrile, ≥0.11mm thickness).
H319 Eye Irrit. 2ADirect acidic and osmotic damage to the corneal epithelium.Snug-fitting safety goggles or full-face shield.
H336 STOT SE 3Potential to cross the blood-brain barrier causing CNS depression.Local exhaust ventilation (LEV) or fume hood with face velocity ≥100 fpm.

Step-by-Step Disposal Methodologies

Proper disposal requires strict segregation. Because this compound is an acidic salt, mixing it indiscriminately with strong bases or oxidizing agents in a general waste carboy can trigger an exothermic reaction or off-gassing. Furthermore, the Environmental Protection Agency (EPA) strictly prohibits the drain disposal of Acute Tox 4 compounds [3].

Protocol A: Solid Waste Disposal (Powders and Consumables)

Applies to: Unused chemical, contaminated weighing boats, spatulas, and filter papers.

  • Collection: Transfer all residual solid material into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or amber glass wide-mouth jars are optimal, as they resist acidic degradation.

  • Segregation: Verify that the waste container is free of incompatible residues (e.g., sodium hydroxide pellets, potassium permanganate).

  • Labeling: Immediately affix a hazardous waste label. The label must explicitly state the chemical name, "CAS 1263377-92-9", and the primary hazards: "Toxic" and "Irritant". Mark the accumulation start date.

  • Storage: Transfer the sealed container to a designated Satellite Accumulation Area (SAA). Ensure the SAA utilizes secondary containment (e.g., a spill tray) to prevent cross-contamination in the event of container failure [4].

Protocol B: Liquid Waste Disposal (Solutions and Washes)

Applies to: Reaction filtrates, HPLC mobile phase waste, and glassware washings containing the compound.

  • Compatibility Verification: Before transferring the liquid, verify the pH of the primary waste stream. Do not add this acidic solution to a carboy containing concentrated bases or reactive metals.

  • Solvent Categorization: If the compound is dissolved in an organic solvent (e.g., Dichloromethane, Methanol), route it to the "Halogenated" or "Non-Halogenated" organic waste carboy accordingly. If aqueous, route to "Aqueous Acidic Waste."

  • Transfer & Sealing: Use a dedicated funnel to transfer the liquid. Immediately cap the carboy tightly. Leaving funnels in open carboys violates Resource Conservation and Recovery Act (RCRA) emissions standards and exacerbates H336 inhalation risks [3].

  • Inventory Logging: Update the laboratory's waste manifest with the estimated mass of the compound and the solvent volume to ensure accurate profiling for the hazardous waste vendor.

Protocol C: Accidental Spill Cleanup

Applies to: Dropped vials or spilled reaction mixtures.

  • Containment & Isolation: Immediately isolate the area. Ensure the fume hood sash is lowered or laboratory ventilation is maximized to clear potential aerosols.

  • Neutralization/Absorption:

    • For Solids: Do not dry-sweep, as this generates toxic dust. Lightly mist the powder with a compatible solvent (e.g., water or ethanol) to dampen it, then collect using a dedicated brush and dustpan.

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, diatomaceous earth, or commercial spill pads).

  • Collection: Scoop the absorbed matrix into a heavy-duty hazardous waste bag or an HDPE bucket.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water using absorbent pads and dispose of them as solid hazardous waste.

Disposal Workflow Visualization

To ensure standard operating procedures (SOPs) are followed without ambiguity, utilize the following decision matrix for waste routing.

DisposalWorkflow Start Waste Generation: 4-Benzyl-morpholine-3-carboxylic acid HCl State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals/Plastics) State->Solid Liquid Liquid Waste (Solutions/Washings) State->Liquid Spill Accidental Spill (Benchtop/Floor) State->Spill SolidCont Collect in HDPE or Glass Solid Waste Container Solid->SolidCont LiquidCont Check pH; Segregate from Bases Collect in Solvent Waste Carboy Liquid->LiquidCont SpillCont Dampen or Absorb with Inert Material Transfer to Solid Waste Spill->SpillCont Labeling Label Container: CAS 1263377-92-9, Toxic, Irritant SolidCont->Labeling LiquidCont->Labeling SpillCont->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Pickup Licensed Hazmat Pickup (EPA/RCRA Compliant) SAA->Pickup

Workflow for the safe disposal of 4-Benzyl-morpholine-3-carboxylic acid HCl.

Regulatory & Logistical Compliance

Maintaining a self-validating safety system means ensuring that every step of the disposal process is auditable and compliant with federal regulations.

  • EPA RCRA Compliance: Under the Resource Conservation and Recovery Act, laboratories must minimize waste generation and ensure that hazardous materials are removed by a certified Treatment, Storage, and Disposal Facility (TSDF) [3]. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride should be designated for high-temperature incineration, not landfill disposal.

  • SAA Time Limits: Containers in a Satellite Accumulation Area must be moved to a central accumulation area or picked up by a vendor within 3 days of reaching their volume limit (typically 55 gallons for general hazardous waste, though much lower for acutely toxic P-listed wastes; note that this compound falls under standard characteristic/U-listed guidelines) [4].

By strictly adhering to these protocols, laboratories not only protect their personnel from the acute toxicological effects of morpholine derivatives but also insulate their organizations from regulatory liabilities and environmental contamination.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. Available at: [Link]

  • NextSDS. "4-benzylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information (CAS 1263377-92-9)." NextSDS Chemical Database. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Generators: Regulatory Requirements." United States EPA. Available at: [Link]

  • American Chemical Society (ACS). "Chemical Disposal Guidelines: A Quick Reference." ACS Center for Lab Safety. Available at: [Link]

Handling

Personal protective equipment for handling 4-Benzyl-morpholine-3-carboxylic acid hydrochloride

As a Senior Application Scientist, I frequently consult on the integration of novel functionalized building blocks into drug discovery and chemical synthesis pipelines. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the integration of novel functionalized building blocks into drug discovery and chemical synthesis pipelines. 4-Benzyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1263377-92-9) is a highly versatile intermediate, but its physicochemical properties demand rigorous, scientifically grounded safety protocols.

This guide transcends standard Safety Data Sheets (SDS) by explaining the causality behind handling requirements. By understanding the molecular behavior of this compound, your laboratory can establish a self-validating system of safety and operational excellence.

Physicochemical Hazard Profiling: The "Why" Behind the Risk

To handle a chemical safely, you must understand its physical and molecular nature. This compound is a hydrochloride (HCl) salt of a functionalized morpholine derivative.

  • The Aerosolization Risk: As an HCl salt, it typically presents as a fine, crystalline powder. These powders are highly susceptible to static charge accumulation. When manipulated, the powder can easily "jump" and aerosolize, creating a significant inhalation hazard (Acute Tox. 4)[1].

  • The Solubility Risk: The salt formation makes the molecule highly water-soluble. While excellent for biological assays, this means the dust will rapidly dissolve in sweat, tears, or mucosal membranes upon contact, leading to immediate and severe localized irritation (Skin Irrit. 2, Eye Irrit. 2A)[1].

Table 1: Physicochemical & Hazard Data Summary

Property / HazardValue / GHS CodeOperational Implication
CAS Number 1263377-92-9Unique identifier for inventory and waste tracking.
Molecular Formula C12H16ClNO3Halogenated nitrogenous organic compound; dictates waste segregation.
Acute Toxicity Acute Tox. 4 (H302, H312, H332)[1]Harmful via oral, dermal, and inhalation routes. Requires enclosed handling.
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[1]Demands strict barrier protection (nitrile gloves, snug goggles).
Target Organ Toxicity STOT SE 3 (H336)[1]May cause drowsiness/dizziness; necessitates handling strictly within a fume hood.

Personal Protective Equipment (PPE) Matrix

Do not just wear PPE; understand why it protects you. The following matrix outlines the required gear and the scientific justification for its selection.

Table 2: PPE Specifications and Causality

PPE CategoryRecommended StandardCausality / Scientific Justification
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior chemical resistance to aqueous acid salts compared to latex. It effectively prevents dermal absorption (H312)[1].
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesThe HCl salt is a severe eye irritant (H319)[1]. Snug-fitting goggles (not standard safety glasses) prevent airborne, static-charged dust from contacting the cornea.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a certified fume hood. Mitigates the inhalation of aerosolized crystalline powder (H332, H336)[1].
Body Protection 100% Cotton Lab CoatCotton minimizes static electricity buildup. Synthetic fabrics generate static fields that actively attract fine, charged powders to the researcher's body.

Standard Operating Procedure (SOP): Safe Weighing and Solubilization

The greatest risk of exposure occurs during the transfer of the dry powder. Follow this self-validating, step-by-step methodology to eliminate aerosolization risks.

Step 1: Environmental Preparation Ensure the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination and ensure smooth airflow.

Step 2: Static Mitigation (Critical Step) Because hydrochloride salts of organic molecules are notoriously prone to static charge, use an anti-static ionizer gun (e.g., Zerostat) on your weighing boat and micro-spatula before opening the vial. Causality: Neutralizing surface charges prevents the fine powder from repelling off the spatula and aerosolizing into the environment.

Step 3: Enclosed Transfer Carefully open the vial of 4-Benzyl-morpholine-3-carboxylic acid hydrochloride inside the fume hood. Transfer the required mass using the grounded, anti-static micro-spatula. Cap the source vial immediately to prevent the hygroscopic salt from absorbing atmospheric moisture.

Step 4: In-Situ Solubilization Never transport the dry powder across the laboratory. Add your target solvent (e.g., DMSO or aqueous buffer) directly to the weighing vessel while it is still inside the fume hood. Causality: Once the compound is in solution, the inhalation hazard (H332) and risk of aerosolization drop to absolute zero, allowing safe transport of the sealed liquid to the benchtop.

Step 5: Decontamination Wipe down the balance and surrounding hood area with a damp, disposable absorbent pad. The water will readily dissolve any microscopic residual HCl salt.

OperationalWorkflow A 1. Storage Retrieval (Desiccator) B 2. PPE Verification (Nitrile, Goggles, Coat) A->B C 3. Fume Hood Prep (Verify Flow & Anti-static) B->C D 4. Powder Transfer (Micro-spatula) C->D E 5. In-Situ Solubilization (Add solvent before moving) D->E F 6. Decontamination (Wet wipe surfaces) E->F

Figure 1: Operational workflow for safe handling and solubilization of the compound.

Spill Response and Waste Management Plan

Even with rigorous protocols, spills can occur. Your response must be dictated by the location and state of the compound.

Accidental Spill Protocol:

  • Minor Spills (< 50g, inside hood): Do not sweep the dry powder, as this generates dust. Dampen an absorbent pad with water (to dissolve the salt) or ethanol. Gently wipe the area from the outside in, and place the contaminated pad in a solid hazardous waste container.

  • Major Spills (outside hood): Immediately evacuate the immediate area to prevent inhalation of aerosolized dust, which can cause dizziness or respiratory damage (H336)[1]. Notify Environmental Health and Safety (EHS) for specialized cleanup.

Disposal and Waste Segregation: Because 4-Benzyl-morpholine-3-carboxylic acid hydrochloride contains both a nitrogenous ring and a chloride counterion[2], it must be disposed of carefully:

  • Solid Waste: Contaminated gloves, weighing boats, and wiping pads must be placed in a designated solid hazardous waste bin for incineration.

  • Liquid Waste: Aqueous or organic solutions containing this compound must be segregated into "Halogenated Organic Waste" or "Nitrogenous Aqueous Waste" streams. Never mix these solutions with strong oxidizing agents.

SpillResponse Spill Powder Spill Detected Assess Assess Spill Location Spill->Assess Hood Inside Fume Hood (Contained) Assess->Hood Bench Outside Hood (Aerosol Risk) Assess->Bench Clean Wipe with Wet Absorbent Pad Hood->Clean Evac Evacuate Area & Notify EHS Bench->Evac Waste Solid Hazardous Waste Clean->Waste

Figure 2: Decision tree and response protocol for accidental powder spills.

References

  • NextSDS. "4-benzylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information". URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-morpholine-3-carboxylic acid hydrochloride
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4-Benzyl-morpholine-3-carboxylic acid hydrochloride
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